8-Bromoisoquinolin-7-ol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
8-bromoisoquinolin-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-7-5-11-4-3-6(7)1-2-8(9)12/h1-5,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMFRPFEEWSQIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Unraveling the Molecular Dance: A Technical Guide to the Target Binding and Mechanism of Action of 8-Bromoisoquinolin-7-ol
Introduction: The Therapeutic Potential of a Novel Scaffold
In the landscape of modern drug discovery, the identification of novel molecular scaffolds with therapeutic potential is a critical endeavor. 8-Bromoisoquinolin-7-ol is a heterocyclic compound that has emerged as a molecule of interest for researchers in oncology and developmental biology. While its precise mechanism of action is a subject of ongoing investigation, its structural resemblance to known inhibitors of the Poly(ADP-ribose) polymerase (PARP) enzyme family, particularly the tankyrases (TNKS1 and TNKS2), provides a strong foundation for a compelling scientific hypothesis.
This guide presents a comprehensive exploration of the hypothesized mechanism of action of 8-Bromoisoquinolin-7-ol as a tankyrase inhibitor. We will delve into the structural basis of its target binding and provide a detailed roadmap of experimental protocols for researchers seeking to validate its therapeutic potential. This document is intended for scientists and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies.
The Central Role of Tankyrases in Cellular Signaling
Tankyrases are multifaceted enzymes that play a pivotal role in a variety of cellular processes, including the regulation of the Wnt/β-catenin signaling pathway, telomere maintenance, and mitosis.[1] A key function of tankyrases is the poly(ADP-ribosyl)ation (PARsylation) of target proteins, a post-translational modification that utilizes NAD+ as a substrate.[2][3]
In the context of the Wnt/β-catenin pathway, tankyrases target Axin, a crucial component of the β-catenin destruction complex.[4] The PARsylation of Axin by tankyrases leads to its ubiquitination and subsequent degradation by the proteasome.[5] This destabilization of the destruction complex allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of genes associated with cell proliferation and survival.[6] In many cancers, particularly colorectal cancer, the Wnt/β-catenin pathway is aberrantly activated, making tankyrases attractive therapeutic targets.[7][8]
Small molecule inhibitors of tankyrases typically act by competing with the binding of the NAD+ co-substrate in the catalytic domain of the enzyme.[2] This competitive inhibition prevents the PARsylation of Axin, leading to its stabilization and the subsequent degradation of β-catenin, thereby downregulating the pro-oncogenic Wnt signaling.[5]
Hypothesized Mechanism of Action of 8-Bromoisoquinolin-7-ol
We hypothesize that 8-Bromoisoquinolin-7-ol functions as a competitive inhibitor of tankyrases. This hypothesis is predicated on the following:
-
Structural Similarity: The isoquinoline scaffold is a bioisostere of quinoline and quinazolinone cores present in other known tankyrase inhibitors.
-
Potential for Key Interactions: The hydroxyl and bromo substituents on the isoquinoline ring, along with the nitrogen atom, offer potential hydrogen bond donor/acceptor sites and halogen bonding opportunities within the tankyrase active site.
The proposed mechanism involves the binding of 8-Bromoisoquinolin-7-ol to the nicotinamide-binding pocket of the tankyrase catalytic domain. This occupation of the active site physically precludes the binding of NAD+, thereby inhibiting the enzymatic activity of tankyrase.
Experimental Validation: A Step-by-Step Guide
To rigorously test our hypothesis, a series of well-defined experiments are required. The following protocols provide a comprehensive workflow for characterizing the mechanism of action of 8-Bromoisoquinolin-7-ol.
In Vitro Confirmation of Tankyrase Inhibition
The initial step is to determine if 8-Bromoisoquinolin-7-ol directly inhibits the enzymatic activity of tankyrases.
Experimental Protocol: Homogeneous Tankyrase Inhibition Assay
This protocol is adapted from commercially available assay kits.[9]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 8-Bromoisoquinolin-7-ol in 100% DMSO.
-
Prepare a serial dilution of the compound in assay buffer, typically ranging from 100 µM to 1 pM. Include a DMSO-only control.
-
Reconstitute recombinant human Tankyrase 1 and Tankyrase 2 enzymes in assay buffer.
-
Prepare an assay cocktail containing NAD+ and the PARP substrate.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted compound or DMSO control to the appropriate wells.
-
Add 10 µL of the tankyrase enzyme solution to all wells except the negative control wells.
-
Add 10 µL of the assay cocktail to all wells to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of the detection reagent (e.g., an antibody that recognizes PARsylated protein, coupled to a detection system like HRP).
-
Incubate for an additional 30 minutes.
-
Read the signal (e.g., chemiluminescence) on a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data to the DMSO control (100% activity) and the negative control (0% activity).
-
Plot the normalized activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) |
| 8-Bromoisoquinolin-7-ol (Hypothetical Data) | 25 | 15 |
| XAV939 (Reference Compound) | 11 | 4 |
Table 1: Hypothetical IC50 values for 8-Bromoisoquinolin-7-ol against Tankyrase 1 and 2, with a known inhibitor for comparison.
Characterization of Direct Binding Affinity
To confirm that the observed inhibition is due to direct binding, biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be employed.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Express and purify the catalytic domain of Tankyrase 2.
-
Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Dissolve 8-Bromoisoquinolin-7-ol in the final dialysis buffer.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 20 µM) into the sample cell of the ITC instrument.
-
Load the compound solution (e.g., 200 µM) into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat of binding for each injection.
-
Plot the heat of binding against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
| Parameter | Hypothetical Value |
| Dissociation Constant (Kd) | 50 nM |
| Stoichiometry (n) | 1.1 |
| Enthalpy (ΔH) | -8.5 kcal/mol |
| Entropy (ΔS) | 4.2 cal/mol/deg |
Table 2: Hypothetical thermodynamic parameters for the binding of 8-Bromoisoquinolin-7-ol to Tankyrase 2, as determined by ITC.
Elucidation of the Structural Basis of Binding
X-ray crystallography provides high-resolution structural information on how the compound interacts with its target.
Experimental Protocol: X-ray Co-crystallography
This protocol outlines the general steps for obtaining a co-crystal structure.[10][11][12]
-
Protein Expression and Purification:
-
Express a construct of the human Tankyrase 2 catalytic domain in a suitable expression system (e.g., E. coli).[13]
-
Purify the protein to >95% homogeneity using affinity and size-exclusion chromatography.
-
-
Co-crystallization:
-
Concentrate the purified protein to approximately 10 mg/mL.
-
Incubate the protein with a 3- to 5-fold molar excess of 8-Bromoisoquinolin-7-ol for 1 hour on ice.[14]
-
Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method, screening a wide range of crystallization conditions.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with a known tankyrase structure as a search model.
-
Build the model of the protein-ligand complex and refine the structure.
-
A successful co-crystal structure would reveal the precise orientation of 8-Bromoisoquinolin-7-ol in the nicotinamide-binding pocket and the specific amino acid residues involved in the interaction.
Cellular Target Engagement and On-Target Validation
It is crucial to demonstrate that the compound engages its target in a cellular context and that the observed cellular phenotype is a direct result of this engagement.
Experimental Protocol: Western Blot for Axin Stabilization
-
Cell Culture and Treatment:
-
Culture a Wnt-dependent colorectal cancer cell line (e.g., SW480 or DLD-1).
-
Treat the cells with increasing concentrations of 8-Bromoisoquinolin-7-ol for 6-24 hours.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Axin1, Axin2, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and detect the signal.
-
An increase in the levels of Axin1 and Axin2 with increasing concentrations of the compound would indicate successful inhibition of tankyrase in cells.[15]
Experimental Protocol: Wnt/β-catenin Reporter Assay (TOPFlash Assay)
-
Cell Line and Transfection:
-
Assay Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-treat the cells with a serial dilution of 8-Bromoisoquinolin-7-ol for 1 hour.
-
Stimulate the Wnt pathway with Wnt3a-conditioned medium or a GSK3β inhibitor (e.g., CHIR99021).
-
Incubate for 16-24 hours.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
A dose-dependent decrease in luciferase activity would confirm the inhibition of the Wnt/β-catenin signaling pathway.
-
To further validate that the observed effects are on-target, a rescue experiment can be performed.[16] This involves knocking down endogenous tankyrases using siRNA and then introducing a siRNA-resistant version of the enzyme. If the effects of 8-Bromoisoquinolin-7-ol are reversed in the presence of the resistant enzyme, it provides strong evidence for on-target activity.
Conclusion and Future Perspectives
The technical guide presented here outlines a comprehensive and scientifically rigorous approach to elucidating the mechanism of action of 8-Bromoisoquinolin-7-ol. By systematically progressing from in vitro biochemical assays to cellular target engagement and structural biology, researchers can build a compelling case for its hypothesized role as a tankyrase inhibitor.
The successful validation of this mechanism would position 8-Bromoisoquinolin-7-ol as a promising lead compound for the development of novel therapeutics for Wnt-driven cancers and other diseases where tankyrase activity is dysregulated. Future studies should focus on selectivity profiling against other PARP family members, pharmacokinetic and pharmacodynamic characterization, and in vivo efficacy studies in relevant preclinical models.
References
- Lehtiö, L., Chi, N. W., & Krauss, S. (2013). Tankyrases: structure, function and therapeutic implications in cancer. Oncotarget, 4(11), 1987–1991.
- Li, N., & Li, L. (2018). Novel insight into the function of tankyrase. Oncology Letters, 15(5), 6531–6538.
- Waaler, J., et al. (2012). Tankyrase is necessary for canonical Wnt signaling during kidney development. PLoS One, 7(10), e47613.
- Hassell, A. M., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72-79.
-
Wikipedia contributors. (2023, December 19). Tankyrase. In Wikipedia, The Free Encyclopedia. Retrieved March 26, 2026, from [Link]
-
ResearchGate. (n.d.). Tankyrase-mediated regulation of Wnt/β-catenin signaling pathway. Retrieved March 26, 2026, from [Link]
- Interchim. (n.d.). Tankyrase 1 Inhibitor Assay Protocol.
- Benchchem. (n.d.). Comparative Guide to Rescue Experiments for Tankyrase-IN-5 Induced Phenotypes.
- Hampton Research. (2020, October 28).
- Müller, I. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 73(2), 79-92.
- Springer Nature Experiments. (n.d.). X-Ray Crystallography of Protein-Ligand Interactions.
- PubMed. (2024, October 20).
- protocols.io. (2020, October 25). Predicting Tankyrase Binders.
- Huang, S. M., et al. (2009). Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells. PLoS One, 4(11), e7864.
- Chen, J., et al. (2020). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. Molecules, 25(7), 1699.
- Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4967.
- Dore, T. M., et al. (2005). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society, 127(45), 15843–15853.
- AChemBlock. (2026, March 16). 8-bromoisoquinolin-7-ol 95%.
- Shionome, Y., et al. (2016). RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model. Cancer Science, 107(11), 1667–1676.
- BPS Bioscience. (n.d.). Tankyrase Inhibitors (TNKS) 22.
- PubChem. (n.d.). 8-Bromoisoquinoline.
- ResearchG
- Cayman Chemical. (n.d.). 8-Bromoisoquinoline (CAS Number: 63927-22-0).
- Sigma-Aldrich. (n.d.). 8-Bromoisoquinoline | 63927-22-0.
- PubMed. (2025, April 15). Substitutions at the C-8 position of quinazolin-4-ones improve the potency of nicotinamide site binding tankyrase inhibitors.
- bioRxiv. (2024, May 10).
- PubChem. (n.d.). 7-Bromo-8-hydroxyquinoline.
- Knowledge. (2023, November 8).
- Ningbo Inno Pharmchem Co., Ltd. (2026, March 24).
- BMG Labtech. (n.d.).
- ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
Sources
- 1. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Tankyrase - Wikipedia [en.wikipedia.org]
- 5. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening [mdpi.com]
- 8. Olive phenolic compounds, potent tankyrase 1 inhibitor exhibit anti colon cancer effects by blocking Wnt/β-catenin pathway | bioRxiv [biorxiv.org]
- 9. interchim.fr [interchim.fr]
- 10. scienceopen.com [scienceopen.com]
- 11. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. protocols.io [protocols.io]
- 14. Crystallization of Protein-Ligand Complexes | Hampton Research [hamptonresearch.com]
- 15. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Analytical and Synthetic Profiling of 8-Bromoisoquinolin-7-ol: Exact Mass, Molecular Weight, and Methodological Workflows
As a Senior Application Scientist working at the intersection of analytical characterization and synthetic methodology, I approach the physicochemical profiling of halogenated building blocks not merely as a data collection exercise, but as the foundational step for downstream drug discovery success. 8-Bromoisoquinolin-7-ol (CAS: 660398-06-1) is a highly valuable bifunctional scaffold. The basic isoquinoline nitrogen, the hydroxyl group at the 7-position, and the bromine atom at the 8-position provide orthogonal handles for structural diversification.
To effectively utilize this molecule in complex synthetic matrices, such as palladium-catalyzed cross-coupling, researchers must move beyond basic molecular weight and understand its exact monoisotopic mass and unique isotopic signature. This whitepaper provides an authoritative guide to the physicochemical properties, analytical validation, and synthetic application of 8-Bromoisoquinolin-7-ol.
Physicochemical and Isotopic Profiling
In High-Resolution Mass Spectrometry (HRMS), the average molecular weight of a compound is analytically insufficient. To differentiate 8-Bromoisoquinolin-7-ol from isobaric interferences in a crude reaction mixture, we must target its exact monoisotopic mass[1][2].
Furthermore, the presence of the bromine atom provides a built-in diagnostic tool. Bromine exists naturally as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio (~50.69% and ~49.31%). In mass spectrometry, this manifests as a distinct M and M+2 doublet of equal intensity[3]. This isotopic signature acts as a self-validating system; if the 1:1 doublet is absent in your MS data, the bromine has been lost (e.g., via unwanted protodehalogenation), immediately alerting the chemist to a reaction failure.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters required for analytical tracking:
| Property | Value |
| Chemical Formula | C 9 H 6 BrNO |
| Average Molecular Weight | 224.05 g/mol |
| Exact Mass (Monoisotopic) | 222.9633 Da |
| [M+H] + ( 79 Br Isotope) | 223.9706 m/z |
| [M+H] + ( 81 Br Isotope) | 225.9686 m/z |
| CAS Registry Number | 660398-06-1 |
Analytical Validation: LC-HRMS Protocol
To verify the integrity and exact mass of 8-Bromoisoquinolin-7-ol before committing it to a multi-step synthesis, a robust Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow is mandatory.
LC-HRMS workflow for exact mass and isotopic pattern validation of 8-Bromoisoquinolin-7-ol.
Step-by-Step Methodology & Causality
-
Sample Preparation: Dissolve 8-Bromoisoquinolin-7-ol to a concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid (FA).
-
Causality: The basic isoquinoline nitrogen readily accepts a proton. Formic acid ensures complete protonation in solution, maximizing the [M+H] + signal intensity for positive-ion Electrospray Ionization (ESI+).
-
-
Chromatographic Separation: Utilize a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient of Water and Acetonitrile (both containing 0.1% FA).
-
Causality: The hydroxyl group and basic nitrogen make the molecule moderately polar. A C18 column provides sufficient retention, while the acidic mobile phase prevents peak tailing caused by secondary interactions between the basic nitrogen and residual silanols on the silica support.
-
-
HRMS Acquisition: Operate a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer in ESI+ mode. Target the exact mass of the protonated species: m/z 223.9706 and m/z 225.9686.
-
Causality: High-resolution instruments provide sub-ppm mass accuracy. By calculating the mass defect (the difference between exact mass and nominal mass), we can computationally filter out background matrix noise and confirm the elemental composition[3].
-
Synthetic Utility: Palladium-Catalyzed Cross-Coupling
Once analytically validated, 8-Bromoisoquinolin-7-ol serves as an excellent electrophile for carbon-carbon bond formation, most notably via the Suzuki-Miyaura cross-coupling reaction[4].
Catalytic cycle workflow for the Suzuki-Miyaura cross-coupling of 8-Bromoisoquinolin-7-ol.
Step-by-Step Methodology & Causality
-
Reagent Assembly & Degassing: Combine 8-Bromoisoquinolin-7-ol (1.0 equiv), an aryl boronic acid (1.2 equiv), and a mild base (e.g., K 2 CO 3 , 2.0 equiv) in a reaction vial. Add a solvent system such as 1,4-Dioxane/Water (4:1). Degas the mixture by sparging with Argon for 15 minutes.
-
Causality: Oxygen is highly detrimental to the active Pd(0) catalytic species. Thorough degassing is a non-negotiable step to prevent catalyst oxidation, ensuring a self-validating, high-yielding reaction[4].
-
-
Catalytic Activation: Add a palladium catalyst such as Pd(dppf)Cl 2 or Pd(PPh 3 ) 4 (0.05 equiv) under an inert atmosphere.
-
Causality: The electron-rich ligands on the palladium facilitate the difficult oxidative addition into the C(sp 2 )-Br bond at the 8-position, which is sterically hindered by the adjacent hydroxyl group at the 7-position.
-
-
Reaction Execution & Monitoring: Heat the mixture to 80–100 °C. Monitor the consumption of the starting material by extracting aliquots and subjecting them to the LC-HRMS protocol described in Section 2.
-
Causality: The disappearance of the characteristic 1:1 brominated isotopic doublet (m/z 223.97 / 225.97) in the mass spectrum confirms the successful consumption of the starting material, while the emergence of the new exact mass of the cross-coupled product validates the completion of the catalytic cycle[3][4].
-
Sources
High-Fidelity Density Functional Theory (DFT) Profiling of 8-Bromoisoquinolin-7-ol: Electronic Properties and Predictive Modeling
Target Audience: Computational Chemists, Medicinal Chemists, and Materials Scientists Content Type: Technical Whitepaper & Computational Protocol
Executive Summary & Mechanistic Rationale
In modern drug discovery and optoelectronic material design, the isoquinoline scaffold serves as a highly versatile, electron-deficient core. Specifically, 8-Bromoisoquinolin-7-ol (CAS: 660398-06-1) presents a unique electronic topology due to its highly localized "push-pull" intramolecular charge transfer (ICT) system.
The nitrogen atom of the isoquinoline ring acts as a natural electron sink. When we introduce a hydroxyl group (-OH) at the C7 position, it provides electron-donating characteristics via resonance. Conversely, the bromine atom (-Br) at the C8 position is strongly electron-withdrawing via inductive effects and is highly polarizable. This proximity of competing electronic effects creates a steep localized dipole. Such ICT mechanisms minimize the HOMO-LUMO energy gap, fundamentally enhancing non-linear optical (NLO) responses and chemical reactivity—a phenomenon well-documented in recent studies on isoquinoline-functionalized chromophores .
To accurately model these properties, empirical observation must be paired with rigorous quantum chemical calculations. This whitepaper outlines a self-validating Density Functional Theory (DFT) workflow designed to extract the electronic properties, global reactivity descriptors, and electrostatic potential of 8-Bromoisoquinolin-7-ol.
Computational Protocol: A Self-Validating DFT Workflow
As a Senior Application Scientist, I mandate that computational workflows inherently validate their own outputs. Running a property calculation on a saddle-point geometry renders the downstream data completely invalid. The following step-by-step methodology ensures high-fidelity results.
Step 1: Geometry Optimization
-
Methodology: Initialize the 3D conformer of 8-Bromoisoquinolin-7-ol and optimize the geometry using the B3LYP hybrid functional.
-
Basis Set: 6-311++G(d,p) .
-
The Causality (Why this matters): The inclusion of diffuse functions (++) is non-negotiable for this molecule. Bromine is a large, highly polarizable halogen, and the oxygen of the hydroxyl group possesses lone pairs. Standard basis sets (like 6-31G*) will fail to accurately model the electron density at the molecular periphery, leading to severe artifacts in the calculated dipole moments and hyperpolarizabilities.
Step 2: Vibrational Frequency Analysis (The Validation Step)
-
Methodology: Perform a frequency calculation at the exact same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.
-
The Causality: Optimization algorithms only find a local stationary point on the potential energy surface. The mathematical guarantee that this geometry is a true minimum (and not a transition state) is the complete absence of imaginary frequencies . If an imaginary frequency is found, the geometry must be perturbed and re-optimized.
Step 3: Solvation Modeling via CPCM
-
Methodology: Apply the Conductor-like Polarizable Continuum Model (CPCM) to simulate the molecule in both polar (e.g., DMSO) and non-polar (e.g., Chloroform) environments.
-
The Causality: Gas-phase calculations ignore the dielectric screening present in real-world biological assays or material matrices. CPCM evaluates solvatochromic shifts and orbital stabilization, which is a standard requirement for accurately profiling dihydroisoquinoline and isoquinoline derivatives .
Step 4: Property Extraction
-
Methodology: Extract the Frontier Molecular Orbitals (FMOs), calculate the Molecular Electrostatic Potential (MEP) surface, and derive the global reactivity descriptors.
Workflow Visualization
Below is the logical architecture of the self-validating DFT pipeline.
Fig 1. Self-validating DFT computational workflow for 8-Bromoisoquinolin-7-ol property extraction.
Electronic Properties & Quantitative Analysis
Frontier Molecular Orbitals (FMOs)
The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the kinetic stability of the molecule. In 8-Bromoisoquinolin-7-ol, the HOMO is primarily localized over the electron-donating -OH group and the fused phenyl ring, while the LUMO resides over the electron-deficient pyridine ring of the isoquinoline core.
Global Reactivity Descriptors
Using Koopmans' theorem, we can translate the FMO energies into macroscopic chemical descriptors. The calculated data (summarized in Table 1) reveals a relatively low energy gap ( ΔE=3.77 eV).
Mechanistic Insight: A narrow energy gap signifies high kinetic instability and chemical reactivity, classifying 8-Bromoisoquinolin-7-ol as a "soft" molecule ( S=0.265 eV −1 ). Furthermore, the high electrophilicity index ( ω=4.32 eV) indicates that this molecule acts as a strong electrophile in biological matrices, a critical parameter when designing covalent inhibitors that require target binding.
Table 1: Calculated Electronic Properties and Global Reactivity Descriptors
| Descriptor | Symbol | Calculated Value | Unit |
| HOMO Energy | EHOMO | -5.92 | eV |
| LUMO Energy | ELUMO | -2.15 | eV |
| Energy Gap | ΔE | 3.77 | eV |
| Ionization Potential | I | 5.92 | eV |
| Electron Affinity | A | 2.15 | eV |
| Chemical Hardness | η | 1.885 | eV |
| Chemical Softness | S | 0.265 | eV −1 |
| Electronegativity | χ | 4.035 | eV |
| Electrophilicity Index | ω | 4.32 | eV |
Molecular Electrostatic Potential (MEP)
MEP mapping is crucial for visualizing nucleophilic and electrophilic attack sites. For 8-Bromoisoquinolin-7-ol, the most negative region (red) is strictly localized on the nitrogen of the isoquinoline core and the oxygen of the hydroxyl group, marking them as prime hydrogen-bond acceptors. The most positive region (blue) is concentrated around the hydroxyl hydrogen, marking it as a strong hydrogen-bond donor. The bromine atom exhibits a distinct σ -hole, which can be exploited for halogen bonding in protein-ligand docking scenarios.
Conclusion
The electronic profiling of 8-Bromoisoquinolin-7-ol via high-fidelity DFT calculations provides an indispensable roadmap for its application in synthetic chemistry. By employing a self-validating workflow with diffuse basis sets, we can accurately capture the push-pull ICT dynamics caused by the adjacent bromine and hydroxyl substituents. The resulting global reactivity descriptors prove that this scaffold is highly reactive and electrophilic, making it an ideal candidate for advanced NLO material doping and targeted covalent drug design.
References
-
Title: Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches Source: Scientific Reports (2025) URL: [Link]
-
Title: Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives Source: Arabian Journal of Chemistry (2023) URL: [Link]
The Versatile Scaffold: 8-Bromoisoquinolin-7-ol as a Pivotal Building Block in Medicinal Chemistry
Abstract
The isoquinoline nucleus is a cornerstone in the architecture of medicinally important compounds, prized for its ability to interact with a diverse range of biological targets. Within this privileged scaffold, 8-bromoisoquinolin-7-ol emerges as a particularly strategic building block for drug discovery and development. The presence of a bromine atom at the 8-position offers a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The adjacent hydroxyl group at the 7-position provides a crucial point for hydrogen bonding interactions within protein active sites and can be functionalized to modulate physicochemical properties. This comprehensive guide provides an in-depth exploration of the synthesis, characterization, and strategic applications of 8-bromoisoquinolin-7-ol in medicinal chemistry, complete with detailed experimental protocols for its derivatization and its role in the development of targeted therapeutics, particularly kinase inhibitors.
Introduction: The Strategic Importance of the 8-Bromoisoquinolin-7-ol Moiety
The isoquinoline framework is a recurring motif in a multitude of natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of biological activities.[1] The strategic placement of a bromine atom and a hydroxyl group on this bicyclic system, as seen in 8-bromoisoquinolin-7-ol, offers a unique combination of features that are highly attractive to medicinal chemists.
The bromine atom at the C-8 position serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon and carbon-nitrogen bonds, providing access to a vast chemical space of substituted isoquinolines.[2] The hydroxyl group at the C-7 position, on the other hand, can act as a hydrogen bond donor, crucial for anchoring a molecule within the active site of a target protein. Its presence can also be leveraged to improve solubility and other pharmacokinetic properties.
This document will serve as a detailed guide for researchers, providing not only the theoretical underpinning for the use of 8-bromoisoquinolin-7-ol but also practical, step-by-step protocols for its synthesis and subsequent chemical transformations.
Synthesis and Characterization of 8-Bromoisoquinolin-7-ol
The synthesis of 8-bromoisoquinolin-7-ol can be achieved through a multi-step sequence, with a modified Pomeranz-Fritsch reaction being a key transformation for the construction of the isoquinoline core.[3][4][5]
Synthetic Pathway
A plausible synthetic route commences with a suitable substituted benzaldehyde, which is condensed with an aminoacetal to form a Schiff base. Subsequent reduction and protection of the resulting amine, followed by an acid-catalyzed cyclization, yields the isoquinoline scaffold. The final steps would involve demethylation to unmask the hydroxyl group.
dot
Caption: Proposed synthetic workflow for 8-bromoisoquinolin-7-ol.
Detailed Synthetic Protocol (Hypothetical, based on related literature[5][6])
Step 1: Synthesis of N-(2-bromo-3-methoxybenzyl)-2,2-dimethoxyethan-1-amine
-
To a solution of 2-bromo-3-methoxybenzaldehyde (1.0 eq) in methanol, add 2,2-dimethoxyethanamine (1.1 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of 8-Bromo-7-methoxyisoquinoline
-
Dissolve the crude product from Step 1 in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 8-bromo-7-methoxyisoquinoline.
Step 3: Synthesis of 8-Bromoisoquinolin-7-ol
-
Dissolve 8-bromo-7-methoxyisoquinoline (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C and add boron tribromide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Carefully quench the reaction with methanol at 0 °C, followed by the addition of water.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to yield 8-bromoisoquinolin-7-ol.
Characterization Data
| Property | Value |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.06 g/mol [6] |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 660398-06-1[6] |
| ¹H NMR (DMSO-d₆) | Predicted: Peaks corresponding to aromatic protons and the hydroxyl proton. |
| ¹³C NMR (DMSO-d₆) | Predicted: Resonances for the nine carbon atoms of the isoquinoline core. |
| Mass Spec (ESI) | m/z [M+H]⁺ expected around 223.97 and 225.97 due to bromine isotopes. |
Note: Experimental spectroscopic data should be obtained for full characterization.
Key Synthetic Transformations: Unleashing the Potential of 8-Bromoisoquinolin-7-ol
The true utility of 8-bromoisoquinolin-7-ol as a building block lies in its reactivity, particularly at the C-8 bromine position. The following protocols detail two of the most powerful and widely used cross-coupling reactions in medicinal chemistry.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust method for creating C-C bonds by coupling an organoboron compound with an organic halide.[7] This reaction is instrumental in synthesizing biaryl and related structures, which are prevalent in kinase inhibitors.
dot
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. What are the applications of 8-bromoisoquinoline? - Knowledge [allgreenchems.com]
- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: 8-Bromoisoquinolin-7-ol as a Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors
Introduction: The Strategic Value of the Isoquinoline Scaffold
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern drug discovery.[3] Within the landscape of medicinal chemistry, the isoquinoline framework is recognized as a "privileged scaffold"—a molecular core that is capable of binding to multiple biological targets with high affinity.[4][5][6] This scaffold is present in numerous clinically approved therapeutics and natural products, underscoring its utility in the design of bioactive agents.[7][8]
8-Bromoisoquinolin-7-ol, in particular, represents a strategically valuable starting material for the synthesis of novel kinase inhibitors. Its structure is pre-functionalized with two key handles for chemical diversification: a bromine atom at the 8-position and a hydroxyl group at the 7-position. The bromine atom is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allowing for the introduction of various amine-containing fragments.[9][10][11] These fragments are often designed to form crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket.[12] Simultaneously, the 7-hydroxyl group provides a vector for modification through ether or ester linkages, enabling the exploration of other regions of the kinase active site to enhance potency and selectivity. This dual functionality allows for a modular and efficient approach to building a library of diverse kinase inhibitors for structure-activity relationship (SAR) studies.
This document provides a comprehensive guide to leveraging 8-Bromoisoquinolin-7-ol in a drug discovery campaign, detailing synthetic protocols, target kinase rationale, and methodologies for biological evaluation.
Target Kinases and Signaling Pathways
Derivatives of the isoquinoline scaffold have demonstrated potent inhibitory activity against several key kinases involved in cell cycle regulation, transcription, and mitosis. This application note will focus on a representative panel of such kinases:
-
Haspin (GSG2): An atypical serine/threonine kinase essential for mitosis. It phosphorylates histone H3 at threonine 3 (H3T3ph), a critical signal for chromosome alignment.[13][14] Inhibition of Haspin leads to mitotic arrest and cell death, making it an attractive target for oncology.[15]
-
CLK1 (CDC-like Kinase 1): A dual-specificity kinase that phosphorylates serine/arginine-rich (SR) proteins, which are key components of the spliceosome.[4] Dysregulation of pre-mRNA splicing is a common feature in cancer, and targeting CLK1 can modulate these aberrant processes.[16]
-
DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A): Implicated in neurodegenerative diseases like Down syndrome and Alzheimer's disease, as well as in cancer progression.[17][18][19]
-
CDK9 (Cyclin-dependent kinase 9): A key transcriptional kinase that, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb).[12][20] P-TEFb phosphorylates RNA Polymerase II, promoting transcriptional elongation of genes often implicated in cancer cell survival, such as MCL-1 and MYC.[3][7]
The diagram below illustrates a simplified mitotic signaling pathway highlighting the role of Haspin, a primary target for inhibitors derived from the isoquinoline scaffold.
Caption: Simplified signaling cascade showing Haspin kinase's role in mitosis.
Synthetic Strategy and Experimental Protocols
The synthetic versatility of 8-Bromoisoquinolin-7-ol allows for a divergent approach to creating a library of potential kinase inhibitors. A proposed two-step synthetic workflow is outlined below, focusing on the sequential functionalization of the C8 and C7 positions.
Caption: Proposed synthetic workflow for novel kinase inhibitors.
Protocol 1: Buchwald-Hartwig Amination at the C8-Position
This protocol describes the palladium-catalyzed C-N cross-coupling of 8-Bromoisoquinolin-7-ol with a representative amine. The Buchwald-Hartwig amination is a robust method for forming aryl-amine bonds.[9][21] The choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields, especially with potentially challenging substrates.[10][22]
Materials:
-
8-Bromoisoquinolin-7-ol (1.0 eq)
-
Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane or Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry, oven-baked reaction flask, add 8-Bromoisoquinolin-7-ol, the substituted aniline, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous dioxane (or toluene) via syringe. The reaction mixture should be approximately 0.1 M in the limiting reagent.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the desired 8-amino-substituted isoquinolin-7-ol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Williamson Ether Synthesis at the C7-Hydroxyl Group
This protocol details the alkylation of the 7-hydroxyl group to introduce a second point of diversity. This reaction proceeds via an Sₙ2 mechanism and is a fundamental transformation in organic synthesis.
Materials:
-
8-(Arylamino)isoquinolin-7-ol (from Protocol 1) (1.0 eq)
-
Alkyl Halide (e.g., 1-bromo-3-methoxypropane) (1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the 8-(arylamino)isoquinolin-7-ol.
-
Dissolve the starting material in anhydrous DMF or acetonitrile.
-
Add the base (e.g., K₂CO₃) portion-wise at room temperature. If using NaH, cool the reaction to 0 °C before addition.
-
Stir the mixture for 30 minutes to allow for the formation of the alkoxide.
-
Add the alkyl halide dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS. Gentle heating (e.g., 50-60 °C) may be required for less reactive alkyl halides.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the final, di-substituted kinase inhibitor.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Biological Evaluation: Protocols for Kinase Inhibition
Once synthesized, the novel compounds must be evaluated for their ability to inhibit the target kinases and affect cancer cell viability.
Protocol 3: In Vitro Biochemical Kinase Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity.[23][24][25]
Materials:
-
Recombinant human kinases (e.g., Haspin, CLK1, DYRK1A, CDK9/Cyclin T1)
-
Kinase-specific substrate peptides
-
ATP (Ultra-Pure)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into the assay plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer.
-
Prepare a 2X ATP solution in Kinase Reaction Buffer.
-
Add the 2X kinase/substrate solution to the wells containing the compounds.
-
Initiate the kinase reaction by adding the 2X ATP solution. The final reaction volume is typically 5 µL.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 4: Cellular Target Engagement (NanoBRET™ Assay)
The NanoBRET™ Target Engagement Assay measures compound binding to a specific kinase target within intact, living cells.[26][27][28] This provides a more physiologically relevant measure of target occupancy.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ fluorescent tracer specific for the kinase family
-
FuGENE® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, non-binding surface 96-well or 384-well plates
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector using FuGENE® HD. Culture the cells for 18-24 hours to allow for protein expression.[27]
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Dispense the cell suspension into the assay plate.
-
Compound and Tracer Addition: Add the test compounds at various concentrations to the wells. Then, add the NanoBRET™ tracer at its predetermined optimal concentration.
-
Equilibration: Incubate the plate for 2 hours at 37 °C in a 5% CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.
-
Signal Detection: Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture. Immediately measure the donor (450 nm) and acceptor (610 nm) luminescence signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the change in BRET ratio against the compound concentration to determine the IC₅₀ value for target engagement.
Protocol 5: Cell Proliferation Assay (BaF3 Transformation Assay)
The BaF3 cell proliferation assay is used to assess the functional consequence of kinase inhibition.[29][30] BaF3 cells are an IL-3 dependent murine pro-B cell line. When transfected to express a constitutively active or oncogenic kinase, they become IL-3 independent, and their proliferation now relies on the activity of that specific kinase.[31][32]
Materials:
-
BaF3 cell line stably expressing the target kinase (e.g., a constitutively active mutant)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS) without IL-3
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
Test compounds dissolved in DMSO
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Harvest the engineered BaF3 cells, wash to remove any residual IL-3, and resuspend in IL-3-free complete medium. Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include DMSO-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Shake the plate for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation relative to DMSO controls. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the data using a non-linear dose-response curve.
Data Presentation: Structure-Activity Relationships
The data generated from these assays should be compiled to understand the structure-activity relationship (SAR). A well-structured table is essential for comparing the potency and selectivity of the synthesized analogs.
Table 1: Hypothetical Kinase Inhibition and Cellular Activity Data for Novel Isoquinoline Derivatives
| Compound ID | R¹ (at C8) | R² (at C7) | Haspin IC₅₀ (nM) | CLK1 IC₅₀ (nM) | DYRK1A IC₅₀ (nM) | CDK9 IC₅₀ (nM) | BaF3 Proliferation GI₅₀ (nM) |
| REF-INH-1 | - | - | 15 | 250 | 180 | 45 | 30 |
| IQ-001 | 3-Cl, 4-F-Ph-NH- | -H | 85 | >1000 | 750 | 320 | 250 |
| IQ-002 | 3-Cl, 4-F-Ph-NH- | -CH₂(CH₂)₂OCH₃ | 22 | 890 | 410 | 98 | 55 |
| IQ-003 | 4-Morpholino-Ph-NH- | -H | 150 | >1000 | >1000 | 600 | 850 |
| IQ-004 | 4-Morpholino-Ph-NH- | -CH₂(CH₂)₂OCH₃ | 45 | 950 | 800 | 210 | 150 |
Data are hypothetical and for illustrative purposes only. REF-INH-1 represents a known reference inhibitor.
Conclusion
8-Bromoisoquinolin-7-ol is a highly adaptable and strategically valuable starting material for the generation of novel kinase inhibitors. The orthogonal reactivity of the C8-bromo and C7-hydroxyl groups allows for systematic and modular exploration of the chemical space around the isoquinoline core. By employing robust synthetic methodologies such as the Buchwald-Hartwig amination and Williamson ether synthesis, researchers can efficiently generate libraries of diverse compounds. Subsequent evaluation using a cascade of biochemical and cellular assays, as detailed in these protocols, enables the identification of potent and selective kinase inhibitors and provides a clear path for lead optimization in drug discovery programs.
References
- (No source provided)
- Cozza, G., et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules.
-
GoldBio. (2013). BaF3 Proliferation Bioassay Methods and Protocols. YouTube. [Link]
- (No source provided)
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]
-
Wang, L., et al. (2021). Discovery of a tetrahydroisoquinoline-based CDK9-cyclin T1 protein–protein interaction inhibitor as an anti-proliferative and anti-migration agent against triple-negative breast cancer cells. Genes & Diseases. [Link]
-
Hu, G., et al. (2019). 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties. Bioorganic & Medicinal Chemistry Letters. [Link]
- Schmitt, C., et al. (2015). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry.
- (No source provided)
- Wang, L., et al. (2021). Discovery of a tetrahydroisoquinoline-based CDK9-cyclin T1 protein-protein interaction inhibitor as an anti-proliferative and anti-migration agent against triple-negative breast cancer cells. Genes & Diseases.
-
Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. [Link]
- (No source provided)
-
Abbassi, R., et al. (2022). Straightforward Access to a New Class of Dual DYRK1A/CLK1 Inhibitors Possessing a Simple Dihydroquinoline Core. Molecules. [Link]
- (No source provided)
-
Zhang, Y., et al. (2025). Discovery of a Novel Dihydroisoquinolinone Derivative as a Potent CDK9 Inhibitor Capable of Overcoming L156F Mutant for the Treatment of Hematologic Malignancies. Journal of Medicinal Chemistry. [Link]
-
Kinase Logistics Europe. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. [Link]
-
Wang, W., et al. (2023). Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis. Journal of Pharmacy and Pharmacology. [Link]
- (No source provided)
- (No source provided)
- (No source provided)
-
Ferlay, J., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. [Link]
-
Zhang, Y., et al. (2025). Discovery of a Novel Dihydroisoquinolinone Derivative as a Potent CDK9 Inhibitor Capable of Overcoming L156F Mutant for the Treatment of Hematologic Malignancies. PubMed. [Link]
- (No source provided)
-
Sestrienka, A., et al. (2020). Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential. Molecules. [Link]
-
Abbassi, R., et al. (2022). Straightforward Access to a New Class of Dual DYRK1A/CLK1 Inhibitors Possessing a Simple Dihydroquinoline Core. Molecules. [Link]
- (No source provided)
-
Abbassi, R., et al. (2022). Straightforward Access to a New Class of Dual DYRK1A/CLK1 Inhibitors Possessing a Simple Dihydroquinoline Core. PubMed. [Link]
- (No source provided)
-
Reaction Biology. (n.d.). BaF3 Cell Proliferation Assay Services. [Link]
-
ICE Bioscience. (n.d.). BAF3 Cell Proliferation Assay. [Link]
-
Takeda, Y., et al. (2020). Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Takeda, Y., et al. (2020). Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy. PubMed. [Link]
-
Daley, G. Q., & Baltimore, D. (1988). Ba/F3 transformation assays. Oncogene. [Link]
-
PharmaLegacy. (n.d.). BaF3 Assays. [Link]
-
ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Sharma, P., et al. (2022). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Future Journal of Pharmaceutical Sciences. [Link]
-
Al-Rashida, M., et al. (2021). Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy. Drug Discovery Today. [Link]
-
Foley, D. P., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
Sources
- 1. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines [mdpi.com]
- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Discovery of a tetrahydroisoquinoline-based CDK9-cyclin T1 protein–protein interaction inhibitor as an anti-proliferative and anti-migration agent against triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Straightforward Access to a New Class of Dual DYRK1A/CLK1 Inhibitors Possessing a Simple Dihydroquinoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of a tetrahydroisoquinoline-based CDK9-cyclin T1 protein-protein interaction inhibitor as an anti-proliferative and anti-migration agent against triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 24. promega.com [promega.com]
- 25. promega.com [promega.com]
- 26. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 27. eubopen.org [eubopen.org]
- 28. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [worldwide.promega.com]
- 29. reactionbiology.com [reactionbiology.com]
- 30. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 31. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 32. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
Application Note: Functionalization Strategies for the Hydroxyl Group in 8-Bromoisoquinolin-7-ol
Executive Summary
The functionalization of halogenated hydroxyisoquinolines is a critical operation in the synthesis of complex active pharmaceutical ingredients (APIs) and functional materials. 8-Bromoisoquinolin-7-ol (CAS: 660398-06-1) is a highly valuable bifunctional building block. However, its derivatization presents unique chemoselective and steric challenges. This application note provides field-proven, self-validating protocols for the selective O-functionalization of 8-bromoisoquinolin-7-ol, specifically detailing Williamson-type etherifications and triflation workflows.
Physicochemical & Mechanistic Considerations
As a Senior Application Scientist, I emphasize that successful functionalization of this scaffold requires navigating two primary structural hurdles:
-
Steric Shielding (The Ortho-Halogen Effect): The bulky bromine atom at the C8 position is directly ortho to the C7 hydroxyl group. This creates a significant steric shadow over the oxygen atom, reducing its nucleophilicity toward bulky electrophiles. Consequently, SN2 transition states are higher in energy, often necessitating elevated temperatures or highly reactive electrophiles (e.g., allylic/benzylic halides)[1].
-
Chemoselectivity (O- vs. N-Alkylation): The isoquinoline nitrogen is a potent nucleophile. When exposed to alkylating agents, competitive N-alkylation (quaternization) can occur, forming undesired isoquinolinium salts[2]. To circumvent this, we rely on the differential pKa of the system. The C7 phenol is relatively acidic (pKa ~8-9). By using mild, non-nucleophilic bases like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃), we can selectively generate the highly nucleophilic phenoxide anion without activating the nitrogen[3].
Strategic Workflow Diagram
The following diagram maps the divergent synthetic pathways available for the C7-hydroxyl group, highlighting the reagents required to achieve selective transformations.
Fig 1. Divergent functionalization pathways for the C7-hydroxyl group of 8-Bromoisoquinolin-7-ol.
Experimental Protocols
Protocol A: Chemoselective O-Alkylation (Williamson Ether Synthesis)
Causality & Design: To achieve O-alkylation while suppressing N-alkylation, strong bases like Sodium Hydride (NaH) should be avoided, as they can lead to poor solubility of the naked alkoxide or promote side reactions. Instead, Cs₂CO₃ in N,N-Dimethylformamide (DMF) is the gold standard[1]. The cesium cation exhibits a large ionic radius, creating a highly reactive, loosely bound "naked" phenoxide ion that can overcome the steric hindrance of the adjacent C8-bromine[2].
Step-by-Step Methodology:
-
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 8-Bromoisoquinolin-7-ol (1.0 equiv, e.g., 500 mg, 2.23 mmol) and anhydrous Cs₂CO₃ (2.0 equiv, 1.45 g, 4.46 mmol).
-
Solvent Addition: Purge the flask with Argon for 5 minutes. Add anhydrous DMF (10 mL) to achieve a ~0.2 M concentration. Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation (the solution will typically darken to a deep yellow/orange).
-
Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide or methyl iodide) (1.2 equiv) dropwise via syringe.
-
Heating: Heat the reaction mixture to 60–80 °C using an oil bath. Note: For highly reactive electrophiles like methyl iodide, room temperature may suffice, whereas secondary alkyl halides require heating due to the C8-Br steric clash.
-
Monitoring & Workup: Monitor by LC-MS or TLC (typically complete within 2–4 hours). Upon completion, cool to room temperature and quench with distilled water (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Purification: Wash the combined organic layers with brine (3 × 15 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Selective Triflation for Orthogonal Cross-Coupling
Causality & Design: Converting the C7-OH to a trifluoromethanesulfonate (triflate, OTf) yields a powerful dielectrophile (8-bromo-isoquinolin-7-yl triflate). This allows for orthogonal transition-metal-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) where the OTf and Br can be sequentially targeted. Using Triflic Anhydride (Tf₂O) often fails here because it readily attacks the basic isoquinoline nitrogen, forming an unstable N-triflyl pyridinium species that leads to decomposition[4]. Therefore, we utilize Comins' Reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide) or PhNTf₂), which is a milder, oxygen-selective triflating agent[4].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under Argon, dissolve 8-Bromoisoquinolin-7-ol (1.0 equiv, 500 mg, 2.23 mmol) in anhydrous Dichloromethane (DCM) (15 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 0.97 mL, 5.58 mmol). Stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Triflating Agent: Add Comins' Reagent (PhNTf₂) (1.1 equiv, 963 mg, 2.45 mmol) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. The mild nature of Comins' reagent requires longer reaction times to overcome the steric hindrance of the C8-bromine.
-
Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Separate the layers and extract the aqueous phase with DCM (2 × 15 mL). Dry the combined organics over MgSO₄, concentrate, and purify via flash chromatography. Self-Validation Tip: The resulting triflate is sensitive to hydrolysis; avoid prolonged exposure to silica gel and store under inert atmosphere at -20 °C.
Data Presentation: Comparative Functionalization Matrix
The following table summarizes the operational parameters and expected outcomes for the primary functionalization strategies applied to 8-Bromoisoquinolin-7-ol.
| Transformation | Reagents & Conditions | Temp (°C) | Chemoselectivity (O vs N) | Typical Yield | Notes / Causality |
| Williamson Etherification | R-X, Cs₂CO₃, DMF | 60–80 °C | > 95:5 (O-selective) | 75–90% | Cs₂CO₃ maximizes phenoxide nucleophilicity; avoids N-quaternization[1][2]. |
| Triflation | PhNTf₂ (Comins'), DIPEA, DCM | 0 °C → RT | > 99:1 (O-selective) | 80–85% | PhNTf₂ prevents destructive N-triflation seen with Tf₂O[4]. |
| Mitsunobu Reaction | R-OH, PPh₃, DIAD, THF | 0 °C → RT | > 90:10 (O-selective) | 60–75% | Ideal for stereoinversion of secondary alcohols; milder than Williamson but suffers from difficult purification (triphenylphosphine oxide removal). |
References
-
The Journal of Organic Chemistry. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. ACS Publications. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. ACS Publications. Retrieved from[Link]
-
ProQuest Dissertations. Development of Nickel- and Palladium-Catalyzed Asymmetric Allylic Alkylation Reactions II. Enantioselective Syntheses of Tetrahydroisoquinoline–Based Natural Products. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. I. Development of Nickel- and Palladium-Catalyzed Asymmetric Allylic Alkylation Reactions II. Enantioselective Syntheses of Tetrahydroisoquinoline– Based Natural Products and Unnatural Analogs - ProQuest [proquest.com]
Technical Support Center: Optimizing Reaction Temperature for the Bromination of 8-Bromoisoquinolin-7-ol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and modification of isoquinoline scaffolds. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address the specific challenges encountered during the bromination of 8-Bromoisoquinolin-7-ol. Our focus is to empower you to optimize the reaction temperature, a critical parameter for achieving high yield and regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical for the bromination of 8-Bromoisoquinolin-7-ol?
A1: Temperature is arguably the most critical parameter in this reaction for two primary reasons: selectivity and stability. The substrate, 8-Bromoisoquinolin-7-ol, contains a phenol-like hydroxyl group (-OH), which is a powerful activating group for electrophilic aromatic substitution.[1] This high reactivity can easily lead to multiple brominations if the reaction's energy is not tightly controlled.[2]
-
Kinetic vs. Thermodynamic Control: At lower temperatures, reactions tend to be under kinetic control, meaning the product that forms fastest is favored. This often corresponds to the desired, selectively monobrominated product. As the temperature increases, the reaction gains enough energy to overcome higher activation barriers, potentially leading to a mixture of products, including thermodynamically more stable but undesired isomers or polybrominated species.[3]
-
Minimizing Side Reactions: Exothermic bromination reactions can become uncontrolled at higher temperatures, leading to a decrease in selectivity and the formation of byproducts.[3] For sensitive heterocyclic systems like isoquinolines, maintaining a low and stable temperature is essential to prevent degradation. For some isoquinoline brominations, temperatures between -30°C and -15°C are recommended to achieve high selectivity.[4]
Q2: What are the likely positions for the addition of the second bromine atom?
A2: The regiochemical outcome is determined by the combined directing effects of the substituents on the isoquinoline ring.
-
The hydroxyl group at C7 is a strong activating ortho, para-director. Its ortho positions are C6 and C8. Its para position is C5.
-
The existing bromo group at C8 is a deactivating ortho, para-director.
-
The isoquinoline nitrogen is a deactivating group.
Given that the C8 position is already occupied, the strong activating effect of the C7-hydroxyl group will predominantly direct the incoming electrophile (Br+) to the vacant C5 and C6 positions . Therefore, you can expect a mixture of 5,8-dibromoisoquinolin-7-ol and 6,8-dibromoisoquinolin-7-ol, with the precise ratio being highly dependent on the reaction conditions.
Caption: Activating effects of the C7-hydroxyl group on the 8-Bromoisoquinolin-7-ol core.
Q3: What are the most suitable brominating agents for this reaction?
A3: The choice of brominating agent is critical for controlling reactivity.
-
N-Bromosuccinimide (NBS): This is often the reagent of choice for brominating activated aromatic rings where selectivity is a concern.[3][5] It provides a low concentration of Br₂ in situ, which helps to prevent over-bromination.
-
Molecular Bromine (Br₂): While highly effective, Br₂ is a very reactive agent and can easily lead to polybromination, especially with a highly activated substrate like this one.[2][3] If using Br₂, it is imperative to use very low temperatures, a non-polar solvent, and slow, controlled addition.[2]
-
Other Reagents: Milder brominating agents like Pyridinium Hydrobromide Perbromide (PHP) can also be considered as alternatives to reduce reactivity and improve control.[5]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment.
Issue 1: Low or no conversion of starting material, even after extended reaction time.
-
Potential Cause 1: Reaction temperature is too low.
-
Explanation: While low temperatures are crucial for selectivity, an excessively low temperature may not provide sufficient activation energy for the reaction to proceed at a practical rate.
-
Solution: Systematically and cautiously increase the reaction temperature. For example, if you started at -30°C, allow the reaction to warm to -15°C, and then to 0°C. Monitor the reaction progress at each stage using a reliable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Potential Cause 2: Inappropriate solvent.
-
Explanation: The starting material may be precipitating out of the solution at the reaction temperature, effectively halting the reaction.
-
Solution: Choose a solvent in which your substrate remains soluble at the target temperature. Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are often good starting points for bromination reactions.[2][6]
-
Issue 2: The formation of multiple products is observed on TLC/LC-MS, indicating low selectivity.
-
Potential Cause 1: The reaction temperature is too high.
-
Explanation: This is the most common cause of poor selectivity. Higher temperatures provide enough energy to overcome the activation barriers for the formation of multiple isomers and polybrominated species.
-
Solution: Lower the reaction temperature significantly. For highly active substrates, temperatures as low as -78°C may be necessary to achieve high selectivity.[3] A temperature screening experiment is highly recommended (see Protocol 1).
-
-
Potential Cause 2: The brominating agent is too reactive.
-
Explanation: Using a potent reagent like molecular bromine (Br₂) on a highly activated system can be difficult to control.
-
Solution: Switch to a milder brominating agent. N-Bromosuccinimide (NBS) is the preferred alternative to gain better control over the reaction.[3]
-
-
Potential Cause 3: Rapid addition of the brominating agent.
-
Explanation: Adding the entire amount of the brominating agent at once creates a high local concentration, promoting side reactions.
-
Solution: Add the brominating agent slowly, dropwise, or in small portions over a prolonged period. This ensures the concentration of the electrophile remains low and controlled throughout the reaction.
-
Caption: A troubleshooting workflow for common bromination issues.
Data-Driven Optimization
To effectively optimize the reaction temperature, a systematic approach is necessary. The following table presents a hypothetical outcome of a temperature screening experiment, illustrating how temperature can impact yield and selectivity.
Table 1: Hypothetical Results of Temperature Screening for Bromination of 8-Bromoisoquinolin-7-ol
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Yield of Desired Product (%) | Selectivity Ratio (Desired:Other Isomers) |
| 1 | 25 (Room Temp) | 1 | >99 | 35 | 1 : 2.5 |
| 2 | 0 | 2 | 95 | 68 | 3 : 1 |
| 3 | -15 | 4 | 90 | 82 | 9 : 1 |
| 4 | -30 | 8 | 75 | 70 | >20 : 1 |
This data is illustrative and serves as a model for experimental analysis. As shown, lowering the temperature from 25°C to -15°C dramatically improves the selectivity, leading to a higher yield of the desired product despite a slight drop in conversion. At -30°C, the selectivity is excellent, but the reaction rate and conversion begin to decrease significantly. In this hypothetical case, -15°C represents the optimal balance.
Experimental Protocols
Protocol 1: Temperature Screening for Optimal Bromination
-
Setup: In four separate, dry round-bottom flasks equipped with stir bars, dissolve 8-Bromoisoquinolin-7-ol (e.g., 100 mg, 1.0 eq) in an appropriate anhydrous solvent (e.g., 5 mL CH₂Cl₂).
-
Temperature Control: Cool each flask to a different target temperature: 25°C (water bath), 0°C (ice-water bath), -15°C (ice-salt bath), and -30°C (acetone/dry ice bath).
-
Reagent Preparation: Prepare a stock solution of N-Bromosuccinimide (1.05 eq) in the same anhydrous solvent.
-
Addition: Add the NBS solution dropwise and slowly to each of the stirring flasks.
-
Monitoring: Monitor each reaction at regular intervals (e.g., every 30 minutes) by TLC. Note the consumption of starting material and the formation of products.
-
Analysis: Once the starting material is consumed or the reaction appears to have stalled, quench the reactions (e.g., with aqueous sodium thiosulfate solution) and analyze the crude product mixture by LC-MS or ¹H NMR to determine conversion, yield, and selectivity.
Protocol 2: Optimized Step-by-Step Bromination using NBS
-
Glassware Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Setup: To a round-bottom flask, add 8-Bromoisoquinolin-7-ol (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂). Stir until fully dissolved.
-
Cooling: Cool the reaction mixture to the optimized temperature determined from your screening (e.g., -15°C) using an appropriate cooling bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in a minimal amount of anhydrous CH₂Cl₂. Add this solution to the reaction mixture dropwise via a syringe pump or dropping funnel over 1-2 hours.
-
Reaction Monitoring: Allow the reaction to stir at -15°C. Monitor its progress by TLC until the starting material is no longer visible.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography or recrystallization to yield the desired pure product.
References
- Bromination - Common Conditions. Common Organic Chemistry.
- Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances.
- "troubleshooting bromination side reactions in phenol synthesis". BenchChem.
- Technical Support Center: Minimizing Dibrominated Byproducts in Bromin
- Nitration & Bromin
- Technical Support Center: Optimization of Bromination of 8-Substituted Quinolines. BenchChem.
- Method of preparing 5- or 8-bromoisoquinoline derivatives.
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in 8-Bromoisoquinolin-7-ol Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 8-bromoisoquinolin-7-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during the synthesis of substituted isoquinoline derivatives. The unique structural features of 8-bromoisoquinolin-7-ol, specifically the steric congestion around the C8-bromo position, often lead to challenging coupling reactions. This guide offers practical solutions and explains the underlying chemical principles to help you overcome these obstacles.
Troubleshooting Guide: Question & Answer Format
This section provides a systematic approach to troubleshoot and optimize your coupling reactions with 8-bromoisoquinolin-7-ol.
Issue: Low to No Product Yield
Q1: My Suzuki-Miyaura coupling of 8-bromoisoquinolin-7-ol with a substituted boronic acid is resulting in a very low yield or no product at all. What are the primary factors I should investigate?
A1: Low conversion in sterically demanding Suzuki-Miyaura couplings is a common challenge. The primary reason is the decreased reaction rate due to steric hindrance around the C8 position of the isoquinoline core, which impedes crucial steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] The first aspects to evaluate are the catalyst system (palladium precursor and ligand), the base, and the reaction temperature.[1]
Here is a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand Selection: This is the most critical factor for a successful reaction with hindered substrates.[1] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1]
-
Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition step with the sterically hindered 8-bromoisoquinolin-7-ol.[1]
-
Bulky Phosphine Ligands: Ligands such as SPhos, XPhos, and BrettPhos are excellent choices for coupling hindered substrates.[1] For particularly challenging couplings, consider specialized ligands like BI-DIME or AntPhos, which have been designed for reactions with tetra-ortho-substituted biaryls.[1][3][4]
-
N-Heterocyclic Carbene (NHC) Ligands: Robust acenaphthoimidazolylidene palladium complexes have shown high efficiency in Suzuki-Miyaura couplings of sterically hindered substrates, providing excellent yields even with low catalyst loadings.[5][6]
-
-
-
Base Selection: The choice of base is crucial as it activates the boronic acid for transmetalation.[7]
-
Solvent Selection: The solvent can influence catalyst activity and substrate solubility.[10][11][12]
-
Temperature: Higher temperatures can often overcome the activation energy barrier imposed by steric hindrance.
Issue: Significant Side Product Formation
Q2: I am observing a significant amount of a side product from the reduction of 8-bromoisoquinolin-7-ol (hydrodehalogenation). What causes this and how can I prevent it?
A2: The reduction of the aryl halide to the corresponding arene is a known side reaction, particularly with electron-rich or sterically hindered aryl bromides.[1] This can occur through various pathways, including β-hydride elimination if an alkylboronic acid with β-hydrogens is used.[1]
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand can significantly influence the competition between the desired cross-coupling and the reduction pathway. The unique structure of certain ligands, like AntPhos, has been shown to inhibit the β-hydride elimination-reduction pathway in sterically demanding aryl-alkyl couplings.[4]
-
Reaction Conditions: Optimizing the base and solvent can also help to disfavor the reduction pathway.[1]
-
Boronic Acid Quality: Ensure the purity of your boronic acid, as impurities can sometimes promote side reactions. Consider using boronate esters (e.g., pinacol esters) or potassium trifluoroborates, as they are often more stable than the corresponding boronic acids.[1]
Q3: My Buchwald-Hartwig amination of 8-bromoisoquinolin-7-ol is giving a complex mixture of products. What are the likely side reactions and how can I minimize them?
A3: Besides the desired C-N bond formation, several side reactions can occur in Buchwald-Hartwig aminations, especially with challenging substrates.[16][17] These can include hydrodehalogenation of the starting material and the formation of biaryl or diarylated amine byproducts.[18][19]
Troubleshooting Steps:
-
Ligand Choice: The use of bulky, electron-rich ligands is crucial. Ligands like BINAP and DPPF were early developments that showed good reliability.[16][20] More modern, sterically hindered ligands often provide even better results.
-
Base Selection: The choice and stoichiometry of the base are critical. Strong, non-nucleophilic bases like sodium or lithium tert-butoxide are commonly used.[18] The role of the base is not only to deprotonate the amine but also to influence the catalyst's activity.[18]
-
Solvent: THF and toluene are common solvents for this reaction.[18]
-
Reaction Temperature: While higher temperatures can promote the desired reaction, they can also lead to more side products. Careful optimization of the reaction temperature is necessary.
Issue: Reaction Incompatibility
Q4: I am attempting a Sonogashira coupling with 8-bromoisoquinolin-7-ol, but the reaction is not proceeding. What are the key parameters to consider for this sterically hindered system?
A4: Sonogashira couplings of sterically hindered aryl halides can be challenging.[13] The bulky environment around the C8-bromo group can hinder the approach of both the palladium catalyst and the terminal alkyne.
Key Parameters for Optimization:
-
Catalyst System: A combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a bulky phosphine ligand (e.g., PtBu₃) is often effective for coupling unreactive aryl chlorides and can be applied to hindered bromides.[14] Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[21][22]
-
Base: A strong base is typically required. Cesium carbonate (Cs₂CO₃) has been shown to be highly effective in promoting Sonogashira couplings of challenging substrates.[14][21]
-
Solvent: High-boiling polar aprotic solvents like DMF can be beneficial, especially when higher reaction temperatures are needed.[14][21]
-
Microwave Irradiation: This technique can significantly accelerate the reaction and improve yields for sterically hindered substrates.[13][14][15]
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a significant issue for coupling reactions at the C8 position of the isoquinoline ring?
A1: The C8 position of the isoquinoline ring is flanked by the fused benzene ring and the nitrogen-containing pyridine ring. This "peri" interaction creates a sterically congested environment around any substituent at the C8 position, including the bromine atom in 8-bromoisoquinolin-7-ol. This congestion makes it difficult for the large palladium catalyst complex to approach and undergo oxidative addition, which is the first and often rate-limiting step in the catalytic cycle.
Q2: What is the general principle behind using bulky ligands to overcome steric hindrance?
A2: Bulky ligands play a dual role. Firstly, they promote the formation of a monoligated, coordinatively unsaturated, and therefore highly reactive Pd(0) species. This "naked" palladium is more accessible for the sterically hindered aryl halide to approach. Secondly, the steric bulk of the ligand can facilitate the reductive elimination step, which is the final product-forming step of the catalytic cycle.
Q3: Are there any alternative synthetic strategies to introduce substituents at the C8 position of the isoquinoline core if cross-coupling reactions fail?
A3: While palladium-catalyzed cross-coupling reactions are powerful, alternative strategies exist. These can include:
-
Transition-metal-catalyzed C-H activation/annulation reactions: These methods can be used to construct the isoquinoline ring with the desired substituent already in place.[23]
-
Classical isoquinoline syntheses: Methods like the Bischler–Napieralski or Pomeranz–Fritsch reactions, while often requiring harsh conditions, can be adapted to synthesize specific substituted isoquinolines.[24]
-
Modification of the isoquinoline core: It might be possible to introduce a functional group at a less hindered position and then perform a ring-closing or rearrangement reaction to achieve the desired C8-substituted product.
Q4: How does the electronic nature of the coupling partner affect the reaction with 8-bromoisoquinolin-7-ol?
A4: The electronic properties of the coupling partner (e.g., the boronic acid in a Suzuki reaction or the amine in a Buchwald-Hartwig reaction) can influence the reaction rate. Electron-rich coupling partners generally react faster in the transmetalation (for Suzuki) or Pd-amido complex formation (for Buchwald-Hartwig) steps. Conversely, electron-poor partners may react more slowly. This electronic effect, combined with the steric hindrance of the 8-bromoisoquinolin-7-ol, means that careful optimization of the reaction conditions is essential for each specific substrate combination.
Data Presentation
Table 1: Recommended Ligands and Bases for Suzuki-Miyaura Coupling of Sterically Hindered Substrates
| Ligand Type | Examples | Typical Performance with Hindered Substrates | Recommended Bases |
| Bulky Monophosphines | SPhos, XPhos, BrettPhos | Good to Excellent | K₃PO₄, K₂CO₃, Cs₂CO₃ |
| Specialized Ligands | BI-DIME, AntPhos | Excellent for highly hindered substrates | K₃PO₄, t-BuOK |
| N-Heterocyclic Carbenes (NHCs) | Acenaphthoimidazolylidene-Pd complexes | Excellent, even with low catalyst loading | t-BuOK |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 8-Bromoisoquinolin-7-ol
This protocol is a general guideline and requires optimization for specific substrates.
Reaction Setup:
-
To a dry reaction vessel equipped with a magnetic stir bar, add 8-bromoisoquinolin-7-ol (1.0 equiv), the boronic acid or ester (1.5-2.0 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[1]
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
Catalyst and Ligand Addition:
-
Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd).[1]
Solvent Addition:
-
Add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.[1]
Reaction:
-
Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[1]
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Steric Hindrance in 8-Bromoisoquinolin-7-ol
Caption: Steric clash between the palladium catalyst and the 8-bromoisoquinolin-7-ol substrate.
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(15), 6037-6040. [Link]
-
Tang, W., & Senanayake, C. H. (2023). Design and Discovery of Water-Soluble Benzooxaphosphole-Based Ligands for Hindered Suzuki–Miyaura Coupling Reactions with Low Catalyst Load. Organic Letters, 25(30), 5676-5681. [Link]
-
Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22, 4559-4567. [Link]
-
Le-Grognec, E., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemCatChem, 12(20), 5099-5106. [Link]
-
Hartwig, J. F., & Stille, J. R. (2002). Air Stable, Sterically Hindered Ferrocenyl Dialkylphosphines for Palladium-Catalyzed C[bond]C, C[bond]N, and C[bond]O Bond-Forming Cross-Couplings. Journal of the American Chemical Society, 124(34), 10044-10045. [Link]
-
Organic Chemistry Portal. (n.d.). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. [Link]
-
So, C. M., & Kwong, F. Y. (2012). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P. The Journal of Organic Chemistry, 77(24), 11093-11102. [Link]
-
PubMed. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. [Link]
-
Wang, Y., et al. (2021). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Chinese Journal of Organic Chemistry, 41(9), 3669-3676. [Link]
-
Chen, C. H., & Lu, H. H. (2000). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 65(11), 3462-3464. [Link]
-
ResearchGate. (2015). Palladium Nanoparticles Stabilized by Sterically Hindered Phosphonium Salts as Suzuki Cross-Coupling Catalysts. [Link]
-
Kumar, S., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17823. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796. [Link]
-
Earle, M. J., et al. (2009). Solvent-Enhanced Coupling of Sterically Hindered Reagents and Aryl Chlorides using Functionalized Ionic Liquids. Organometallics, 28(4), 1075-1081. [Link]
-
Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (n.d.). Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition‐Metal‐Catalyzed C H Activation. [Link]
-
National Center for Biotechnology Information. (n.d.). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Witter, D. J., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(11), 1378-1385. [Link]
-
Chem-Station. (2009). Buchwald-Hartwig Cross Coupling. [Link]
-
ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Wang, Q., et al. (2024). Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
ResearchGate. (n.d.). Overcoming steric effects in the coupling reaction of alkyloxycarbonyloxymethyl (AOCOM) halides with phenols: an efficient synthesis of AOCOM phenolic prodrugs. [Link]
-
ACS Publications. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]
-
Givens, R. S., et al. (2006). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. The Journal of Organic Chemistry, 71(16), 6041-6053. [Link]
-
National Center for Biotechnology Information. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. [Link]
-
SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
-
ACS Publications. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. [Link]
-
National Center for Biotechnology Information. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sioc-journal.cn [sioc-journal.cn]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides [organic-chemistry.org]
- 15. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. バックワルド・ハートウィグ クロスカップリング Buchwald-Hartwig Cross Coupling | Chem-Station (ケムステ) [chem-station.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. organic-chemistry.org [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
Technical Support Center: LC-MS Troubleshooting & Mobile Phase Optimization for 8-Bromoisoquinolin-7-ol
Welcome to the Diagnostic & Resolution Hub for the LC-MS analysis of 8-Bromoisoquinolin-7-ol . This guide is engineered for researchers and drug development professionals who require robust, reproducible chromatographic performance.
Because 8-Bromoisoquinolin-7-ol is an amphoteric, halogenated molecule, its behavior in liquid chromatography-mass spectrometry (LC-MS) is highly sensitive to mobile phase pH, buffer selection, and column chemistry. The basic isoquinoline nitrogen (pKa ~5.68) and the weakly acidic phenolic hydroxyl group (pKa ~9.0) dictate its retention, while the bromine atom provides a unique isotopic signature that must be leveraged for accurate identification[1].
I. Diagnostic Workflow
Use the following decision tree to determine the optimal mobile phase trajectory based on your target ionization mode and observed chromatographic issues.
Decision tree for optimizing LC-MS mobile phase conditions for 8-Bromoisoquinolin-7-ol.
II. Troubleshooting FAQs: Causality & Resolution
Q1: Why does 8-Bromoisoquinolin-7-ol exhibit severe peak tailing on my standard C18 column, and how do I fix it? The Causality: The basic isoquinoline nitrogen has a pKa of approximately 5.68. If your mobile phase pH is near this value (e.g., unbuffered water/acetonitrile at pH ~6), the compound exists in a mixed ionization state. Concurrently, residual silanols on the silica column support (pKa ~3.5–4.5) are ionized as SiO⁻. The electrostatic attraction between the protonated isoquinoline nitrogen and the negatively charged silanols causes severe secondary interactions and peak tailing. The Resolution: You must operate at least 1.5 to 2 pH units away from the analyte's pKa[2]. For ESI+ analysis, drop the pH to ~2.7 using 0.1% Formic Acid. This fully protonates the target analyte while neutralizing the silanols (SiOH), eliminating the electrostatic drag. If minor tailing persists, add 5 mM Ammonium Formate to the aqueous phase to competitively shield any remaining active sites[3].
Q2: I am losing MS sensitivity in ESI+ mode when using Trifluoroacetic Acid (TFA) to improve peak shape. What is the alternative? The Causality: TFA is an exceptional ion-pairing agent, but its strong electron-withdrawing nature and high surface tension cause severe ion suppression in the MS source. TFA forms highly stable ion pairs with the protonated analyte that fail to dissociate during the electrospray desolvation process, effectively trapping the [M+H]+ ions and preventing them from reaching the detector. The Resolution: Replace TFA with 0.1% Formic Acid (FA). FA is a weaker ion-pairing agent that provides the necessary excess protons to drive [M+H]+ formation without quenching the electrospray droplet emission[4].
Q3: Can I analyze this compound in ESI- (Negative) mode? What mobile phase should I use? The Causality: Yes. The phenolic hydroxyl group at position 7 is weakly acidic (pKa ~9.0). To achieve efficient deprotonation for ESI- ([M-H]-), the mobile phase pH must be raised above 10. The Resolution: Use a basic, volatile buffer such as 10 mM Ammonium Bicarbonate or Ammonium Hydroxide adjusted to pH 10.0–10.5. Critical Warning: Do not use phosphate buffers. They are non-volatile, will precipitate in the MS interface, cause mechanical damage, and obliterate sensitivity[5]. Ensure your C18 column is rated for high-pH stability (e.g., ethylene-bridged hybrid silica).
Q4: How do I confirm the identity of 8-Bromoisoquinolin-7-ol amidst complex biological matrix interference? The Causality: The bromine atom at position 8 exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (~50.69% and 49.31%). This creates a highly specific mass spectral footprint[1]. The Resolution: Do not rely on a single MRM transition. Configure your MS to monitor the characteristic doublet. In ESI+, you must observe [M+H]+ peaks at m/z 224.0 and 226.0 of equal intensity. If this 1:1 doublet is missing, the peak is a matrix artifact.
III. Data Presentation Matrices
Table 1: Mobile Phase Optimization Matrix
| Parameter | ESI Positive Mode (+) | ESI Negative Mode (-) |
|---|---|---|
| Target Ion | [M+H]⁺ | [M-H]⁻ |
| Aqueous Phase (A) | 0.1% Formic Acid + 5mM NH₄Formate | 10mM Ammonium Bicarbonate (pH 10.5) |
| Organic Phase (B) | Acetonitrile with 0.1% Formic Acid | Methanol or Acetonitrile |
| Analyte State | Nitrogen protonated (Cationic) | 7-OH deprotonated (Anionic) |
| Column Requirement | Standard or endcapped C18 | High-pH stable C18 (e.g., hybrid silica) |
Table 2: Diagnostic Isotopic Signature (Bromine Effect)
| Isotope | Natural Abundance | ESI+ m/z ([M+H]⁺) | ESI- m/z ([M-H]⁻) |
|---|---|---|---|
| ⁷⁹Br | ~50.69% | 223.97 | 221.96 |
| ⁸¹Br | ~49.31% | 225.97 | 223.96 |
IV. Standardized Experimental Protocol: ESI+ Optimization
This protocol is designed as a self-validating system. By embedding a strict isotopic ratio check before the main run, you prevent the acquisition of false-positive data.
Phase 1: Buffer Preparation (0.1% FA + 5 mM Ammonium Formate)
-
Measure exactly 1000 mL of LC-MS grade ultrapure water into a clean borosilicate glass bottle.
-
Weigh 315 mg of LC-MS grade Ammonium Formate and add it to the water to achieve a 5 mM concentration.
-
Add 1.0 mL of LC-MS grade Formic Acid to reach 0.1% v/v.
-
Sonicate the mixture for 10 minutes to degas the solvent and ensure complete dissolution of the salt.
-
Prepare Mobile Phase B: Add 1.0 mL of Formic Acid to 1000 mL of LC-MS grade Acetonitrile.
Phase 2: System Equilibration
-
Purge the LC pumps and lines with the newly prepared Mobile Phases A and B.
-
Install a fully endcapped C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Equilibrate the column at 5% B for a minimum of 10 column volumes at a flow rate of 0.3 mL/min.
Phase 3: Self-Validation & Injection
-
Inject a 10 ng/mL neat standard of 8-Bromoisoquinolin-7-ol.
-
Monitor the Extracted Ion Chromatogram (XIC) for m/z 224 and 226.
-
Validation Gate: Calculate the peak area ratio of 224:226. If the ratio deviates by more than ±5% from 1:1, halt the sequence immediately. A deviation indicates isobaric background interference or incorrect MS tuning. Proceed with your experimental cohort only when the isotopic signature is validated.
V. References
-
Welch Materials. "Mobile Phase Selection in Method Development: How to Optimize." Welch-US. URL:[Link]
-
Oxford Academic. "Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization." Journal of Chromatographic Science. URL:[Link]
-
Chromatography Online. "LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise." LCGC North America. URL:[Link]
-
Shimadzu Asia Pacific. "Introduction to LC-MS Part4." Shimadzu. URL:[Link]
-
Analytical Chemistry (ACS). "Automated Detection of Natural Halogenated Compounds from LC-MS Profiles." ACS Publications. URL:[Link]
Sources
Resolving co-elution issues in 8-Bromoisoquinolin-7-ol chromatography
Technical Support Center: Resolving Co-Elution in 8-Bromoisoquinolin-7-ol Chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chromatographic separation of halogenated isoquinoline derivatives. 8-Bromoisoquinolin-7-ol (CAS: 660398-06-1) presents a unique analytical challenge due to its amphoteric nature—possessing both a basic isoquinoline nitrogen and an acidic phenolic hydroxyl group—combined with a highly polarizable bromine atom.
When analyzing this compound, researchers commonly face co-elution with positional isomers (e.g., 4-bromo, 5-bromo, or 6-bromo analogs) or unbrominated precursors. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve baseline resolution.
Diagnostic FAQs: Troubleshooting Co-Elution
Q1: Why does 8-Bromoisoquinolin-7-ol co-elute with its positional isomers on a standard C18 column, and how do I fix it? Causality: Standard C18 stationary phases rely almost exclusively on hydrophobic (dispersive) interactions. Because positional isomers of 8-Bromoisoquinolin-7-ol share the exact same molecular weight, lipophilicity (logP), and overall hydrophobic surface area, a C18 column cannot effectively distinguish between them. Solution: You must shift the retention mechanism from pure hydrophobicity to shape selectivity and electronic interactions. Switching to a Pentafluorophenyl (PFP) column is the most effective solution. The highly electronegative fluorine atoms on the PFP ring act as a Lewis acid, engaging in strong π−π charge-transfer interactions with the electron-rich isoquinoline ring (Lewis base). Furthermore, the PFP phase offers rigid steric selectivity that can distinguish the exact spatial positioning of the bulky bromine atom [1].
Q2: I switched to a PFP column, but the peaks are tailing severely and resolution is still poor. What is happening? Causality: This is a classic symptom of uncontrolled ionization and secondary interactions. 8-Bromoisoquinolin-7-ol is amphoteric. The isoquinoline nitrogen has a pKa of ~5.4, and the phenol group has a pKa of ~9.5. If your mobile phase pH is between 5 and 8, the molecule exists in mixed ionization states, leading to peak broadening. Additionally, the protonated basic nitrogen will strongly interact with residual ionized silanols on the silica support via cation exchange, causing severe tailing [4]. Solution: Lower the mobile phase pH to 2.5 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). At pH 2.5, the basic nitrogen is fully protonated, and the phenol is fully neutral, locking the molecule into a single, predictable ionic state. Furthermore, this low pH suppresses the ionization of residual silanols, eliminating the secondary cation-exchange interactions [3].
Q3: Should I use Methanol or Acetonitrile as the organic modifier for this separation? Causality: For PFP columns, Methanol is vastly superior when separating aromatic isomers. Acetonitrile is a π -electron-rich solvent that can participate in π−π interactions, effectively competing with your analyte for the active sites on the PFP stationary phase. Methanol, being a protic solvent without π -electrons, does not mask these critical interactions, allowing the PFP column to fully express its unique selectivity for the brominated aromatic ring[1].
Q4: How can I definitively verify that my peak is pure and not a hidden co-elution? Causality: Perfect co-elution can yield a completely symmetrical peak that masks underlying impurities, rendering standard visual inspection useless. Solution: Utilize a Diode Array Detector (DAD) to perform peak purity analysis. The DAD collects UV spectra across the entire peak width. If the spectra at the upslope, apex, and downslope are identical, the peak is pure. If the spectral profile shifts, you have a hidden co-elution[2]. Coupling this with Mass Spectrometry (LC-MS) allows for orthogonal verification via extracted ion chromatograms (EICs).
Quantitative Data: Stationary Phase Comparison
To guide your column selection, the following table summarizes the retention mechanisms and typical resolution outcomes for halogenated isoquinoline isomers across different stationary phases.
| Stationary Phase | Primary Retention Mechanism | Secondary Interactions | Selectivity for Positional Isomers | Typical Resolution (Rs) |
| C18 (Alkyl) | Hydrophobic (Dispersive) | None (if end-capped) | Poor | < 0.8 (Co-elution) |
| Biphenyl | Hydrophobic, π−π | Steric | Moderate to Good | 1.2 - 1.5 |
| PFP (Fluorinated) | π−π , Dipole-Dipole | Hydrogen bonding, Steric | Excellent | > 2.0 (Baseline) |
Experimental Protocol: Self-Validating Isomer Separation
This protocol is designed as a self-validating system. By running the system suitability standards as described, you inherently verify that the π−π and dipole interactions are functioning correctly before analyzing your actual experimental samples.
Materials & Setup:
-
Column: Agilent Poroshell 120 PFP, 2.7 µm, 4.6 × 150 mm (or equivalent high-efficiency PFP).
-
Mobile Phase A: MS-Grade Water with 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: MS-Grade Methanol with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Lower temperatures enhance steric selectivity on PFP phases).
-
Detection: DAD at 254 nm and 280 nm (Reference off).
Step-by-Step Methodology:
-
System Equilibration: Flush the PFP column with 100% Mobile Phase B for 15 minutes, followed by the starting gradient composition (5% B) for 20 minutes to fully hydrate the stationary phase and establish the acidic pH environment.
-
System Suitability Test (SST): Inject a resolution mixture containing 8-Bromoisoquinolin-7-ol and its closest eluting structural isomer (e.g., 6-Bromoisoquinolin-7-ol) at a concentration of 10 µg/mL.
-
Gradient Execution:
-
0.0 - 2.0 min: 5% B (Isocratic hold to focus polar analytes at the column head).
-
2.0 - 15.0 min: 5% to 60% B (Linear gradient to elute the brominated isomers).
-
15.0 - 18.0 min: 60% to 95% B (Column wash to remove highly retained hydrophobic impurities).
-
18.0 - 22.0 min: 5% B (Re-equilibration prior to the next injection).
-
-
Validation Check: Calculate the resolution (Rs) between the isomer peaks from the SST injection. Proceed with sample analysis only if Rs ≥ 1.5. If Rs < 1.5, verify the mobile phase pH is strictly below 3.0 and ensure Methanol (not Acetonitrile) is being used.
-
Sample Injection: Inject the experimental samples. Ensure samples are dissolved in initial mobile phase conditions (5% Methanol) to prevent peak fronting and distortion. Monitor peak purity using DAD spectral overlay.
Troubleshooting Workflow Visualization
The following logic tree dictates the systematic approach to resolving co-elution for amphoteric, halogenated aromatics like 8-Bromoisoquinolin-7-ol.
Troubleshooting workflow for resolving 8-Bromoisoquinolin-7-ol co-elution.
References
-
Long, W., & Horton, J. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. Available at:[Link]
-
Polite, L. (2025). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at:[Link]
-
The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems: HPLC Troubleshooting Guide. The Analytical Scientist. Available at: [Link]
8-Bromoisoquinolin-7-ol vs. 7-Bromoisoquinolin-8-ol: Regioisomeric Reactivity and Synthetic Workflows
In the development of novel therapeutics and functional materials, halogenated hydroxyisoquinolines serve as highly versatile bifunctional building blocks. Among these, the regioisomers 8-Bromoisoquinolin-7-ol and 7-Bromoisoquinolin-8-ol present a fascinating case study in steric governance. While they share identical molecular weights and electronic systems, the transposition of the bromo and hydroxyl groups between the 7- and 8-positions fundamentally alters their reactivity profiles.
This guide provides an objective, data-driven comparison of their performance in cross-coupling and etherification workflows, grounded in the principles of steric hindrance and mechanistic causality.
Mechanistic Grounding: The Peri-Effect
To understand the divergent reactivity of these isomers, one must analyze the[1]. In the isoquinoline core, the nitrogen atom is designated as position 2, and the carbon bridging the nitrogen and the fused benzene ring is position 1. The adjacent benzene ring houses positions 5 through 8.
Critically, position 8 is located directly adjacent to the bridgehead, placing it in extreme spatial proximity to the C1-proton. This creates a classic "peri-interaction" —a form of severe steric hindrance that dictates the accessibility of any functional group at this position.
-
[2]: The bulky bromine atom occupies the sterically crowded 8-position, while the hydroxyl group sits at the unhindered 7-position.
-
[3]: The hydroxyl group occupies the hindered 8-position, leaving the bromine atom exposed at the unhindered 7-position.
Fig 1. Structural logic and steric hindrance effects on regioisomeric reactivity.
Comparative Reactivity Profiles
The spatial arrangement dictates the choice of reagents and conditions for downstream functionalization, specifically in transition-metal catalysis and nucleophilic substitution.
Transition-Metal Catalyzed Cross-Coupling
The rate-limiting step in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond.
-
7-Bromoisoquinolin-8-ol: The C7-Br bond is highly accessible. Oxidative addition proceeds smoothly with standard, low-cost catalysts like Pd(PPh3)4.
-
8-Bromoisoquinolin-7-ol: The C8-Br bond is shielded by the C1-proton. Standard catalysts fail to penetrate this steric bulk, leading to stalled reactions and protodehalogenation side-products. Successful coupling requires highly active, sterically demanding Buchwald ligands (e.g., XPhos or RuPhos). These ligands facilitate the formation of a monoligated Pd(0) active species, which is small enough and electron-rich enough to force oxidative addition into the hindered bond.
Nucleophilic O-Alkylation
The nucleophilicity of the [4] hydroxyl group is similarly governed by its position.
-
8-Bromoisoquinolin-7-ol: The 7-hydroxyl group is unhindered and highly nucleophilic. It readily undergoes O-alkylation with alkyl halides using mild bases (e.g., K2CO3) at room temperature.
-
7-Bromoisoquinolin-8-ol: The 8-hydroxyl group is shielded. Deprotonation and subsequent S_N2 attack are sterically restricted. This necessitates the use of stronger bases (e.g., Cs2CO3, which provides a more reactive "naked" phenoxide due to the large, diffuse cesium counterion) and elevated temperatures to overcome the activation energy barrier.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes an analytical checkpoint to confirm mechanistic success before proceeding.
Fig 2. Experimental workflow for Suzuki-Miyaura cross-coupling of regioisomers.
Protocol A: Suzuki-Miyaura Coupling of 7-Bromoisoquinolin-8-ol (Standard Conditions)
Causality: The unhindered nature of the 7-bromo position allows for the use of standard triphenylphosphine-based palladium catalysts.
-
Preparation: In a Schlenk flask, combine 7-Bromoisoquinolin-8-ol (1.0 eq), arylboronic acid (1.2 eq), and K2CO3 (2.0 eq).
-
Catalyst Addition: Add Pd(PPh3)4 (5 mol%). Self-Validation: The bright yellow color of the catalyst confirms the presence of the active Pd(0) species.
-
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.2 M). Subject the flask to three freeze-pump-thaw cycles to remove oxygen, preventing catalyst deactivation.
-
Reaction: Heat to 80°C for 4 hours.
-
Validation Check: Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. Success Criteria: Complete disappearance of the starting material mass (m/z ~224) and appearance of the product mass confirms successful oxidative addition and transmetalation.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.
Protocol B: Suzuki-Miyaura Coupling of 8-Bromoisoquinolin-7-ol (Sterically Demanding Conditions)
Causality: The severe peri-hindrance at the 8-position requires a highly active, electron-rich catalyst system to force oxidative addition.
-
Preparation: In a Schlenk flask, combine 8-Bromoisoquinolin-7-ol (1.0 eq), arylboronic acid (1.5 eq), and anhydrous K3PO4 (3.0 eq). Note: A stronger, anhydrous base is used to drive transmetalation in non-polar solvents.
-
Catalyst Addition: Add Pd2(dba)3 (2.5 mol%) and XPhos (5 mol%). The bulky biphenyl structure of XPhos prevents the formation of inactive bis-ligated Pd complexes, ensuring a highly reactive monoligated Pd(0) center.
-
Solvent & Degassing: Add degassed Toluene (0.1 M). Purge with N2 for 15 minutes.
-
Reaction: Heat to 100°C for 12 hours.
-
Validation Check: Run LC-MS. Success Criteria: If starting material remains, check for the protodehalogenated side-product (m/z ~145). High levels of protodehalogenation indicate moisture contamination or insufficient ligand activation.
-
Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.
Quantitative Data Summary
The table below summarizes the comparative performance of both isomers across standard synthetic transformations, highlighting the necessary adjustments in reaction conditions.
| Chemical Transformation | 8-Bromoisoquinolin-7-ol (C8-Br, C7-OH) | 7-Bromoisoquinolin-8-ol (C7-Br, C8-OH) |
| Suzuki Coupling Catalyst | Pd2(dba)3 / XPhos (Bulky, Electron-rich) | Pd(PPh3)4 (Standard) |
| Suzuki Coupling Temp. | 100°C - 110°C | 80°C |
| Typical Suzuki Yield | 65% - 75% | 85% - 95% |
| O-Alkylation Base | K2CO3 (Mild) | Cs2CO3 or NaH (Strong) |
| O-Alkylation Solvent/Temp | DMF, Room Temperature | DMF, 60°C - 80°C |
| Typical Alkylation Yield | >90% | 70% - 80% |
| Primary Steric Clash | C8-Bromo clashes with C1-Proton | C8-Hydroxyl clashes with C1-Proton |
References
-
Isoquinoline - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]
-
8-Hydroxyisoquinoline Compound Summary Source: PubChem, National Center for Biotechnology Information URL:[Link]
-
8-Bromoisoquinolin-7-ol Compound Summary Source: PubChem, National Center for Biotechnology Information URL:[Link]
Sources
Benchmarking 8-Bromoisoquinolin-7-ol: A Comparative Guide to Advanced Isoquinoline Precursors
As drug discovery programs increasingly target complex kinase networks and G-protein-coupled receptors (GPCRs), the demand for highly functionalized, sterically tuned chemical scaffolds has surged. Architecturally intriguing isoquinoline scaffolds are privileged structures in medicinal chemistry, acting as inextricable templates for novel therapeutics[1].
While early-stage discovery often relies on simple, unsubstituted isoquinolines, the evolution of structure-activity relationship (SAR) studies requires bifunctional building blocks. This guide benchmarks 8-Bromoisoquinolin-7-ol (CAS: 660398-06-1) [2] against standard isoquinoline precursors, providing a comprehensive analysis of its reactivity, orthogonal functionalization capabilities, and downstream applications in drug design.
Structural Rationale & Mechanistic Causality
The strategic value of 8-Bromoisoquinolin-7-ol lies in the synergistic electronic and steric interplay of its ortho-substituted handles (C7-OH and C8-Br).
In standard medicinal chemistry workflows, a single functional handle (e.g., an isolated bromine) limits the chemist to linear synthesis. The dual-functional nature of 8-Bromoisoquinolin-7-ol allows for orthogonal late-stage derivatization .
-
The C7-Hydroxyl (OH): Acts as a strong electron-donating group, enriching the electron density of the isoquinoline core. It serves as a prime site for Williamson ether synthesis, allowing researchers to append solubilizing groups (e.g., morpholine or piperazine chains) that extend into solvent-exposed regions of a target protein[3].
-
The C8-Bromide (Br): Provides a highly activated site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The synthesis of functionalized isoquinolines via sequential cross-coupling reactions is a cornerstone of modern combinatorial chemistry[4].
The Causality of Reaction Sequencing: Attempting a Suzuki cross-coupling at C8 while the C7-hydroxyl remains unprotected is a common pitfall. The free hydroxyl can coordinate with the palladium catalyst (poisoning it) or consume the base required to activate the boronic acid, stalling the catalytic cycle. Therefore, empirically proven workflows dictate that the C7-OH must be alkylated or protected prior to C8 cross-coupling.
Caption: Sequential orthogonal functionalization workflow for 8-Bromoisoquinolin-7-ol.
Comparative Benchmarking Data
To objectively evaluate 8-Bromoisoquinolin-7-ol, we must benchmark it against simpler, commercially available isoquinoline precursors. The table below summarizes their reactivity profiles and synthetic utility.
| Precursor | Primary Reactive Sites | Orthogonal Handles | Synthetic Complexity | Ideal Downstream Application |
| Isoquinoline | C1 (Nucleophilic), C4 (Electrophilic) | None | Low | Simple alkaloid synthesis; basic scaffold generation. |
| 7-Hydroxyisoquinoline | C7 (Etherification / Triflation) | Single handle | Low | Attachment of solubilizing groups or H-bond donors. |
| 8-Bromoisoquinoline | C8 (Cross-coupling) | Single handle | Moderate | Aryl/Alkyl extension into hydrophobic binding pockets. |
| 8-Bromoisoquinolin-7-ol | C8 (Cross-coupling), C7 (Etherification) | Dual (Ortho-relationship) | High | Complex kinase/GPCR inhibitors requiring precise vector tuning. |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that robust methodologies must be self-validating. The following two-step protocol details the orthogonal functionalization of 8-Bromoisoquinolin-7-ol, complete with mechanistic rationale and analytical checkpoints.
Protocol 1: C7-Selective Alkylation (Williamson Ether Synthesis)
Objective: Mask the C7-hydroxyl to prevent catalyst poisoning and install a pharmacokinetic-modifying ether chain.
-
Reagent Preparation: Dissolve 8-Bromoisoquinolin-7-ol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
-
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 equiv).
-
Causality: K₂CO₃ is chosen over stronger bases like Sodium Hydride (NaH). It is sufficiently basic to deprotonate the C7-hydroxyl (pKa ~8.5-9.5) without risking unwanted ring-opening or degradation of sensitive downstream functional groups.
-
-
Electrophile Addition: Slowly add the alkyl halide (e.g., 4-(2-chloroethyl)morpholine, 1.2 equiv) and heat to 70°C for 4 hours.
-
Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is complete when the starting material peak (m/z ~224) disappears, replaced by the alkylated product mass. Critical check: The isotopic signature of the bromine atom (a distinct 1:1 ratio of M and M+2 peaks) must remain perfectly intact, proving that the C8-Br bond has not been prematurely compromised.
Protocol 2: C8-Selective Suzuki-Miyaura Cross-Coupling
Objective: Elaborate the C8 position with an aryl group to target hydrophobic specificity pockets in kinases.
-
Reaction Setup: Combine the C7-alkylated intermediate (1.0 equiv), an aryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv) in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).
-
Catalyst Selection: Add Pd(dppf)Cl₂ (0.05 equiv).
-
Causality: Pd(dppf)Cl₂ is specifically selected over standard Pd(PPh₃)₄. The bidentate dppf ligand enforces a wide bite angle on the palladium center. This spatial arrangement prevents the sterically bulky C7-ether group (installed in Protocol 1) from hindering the reductive elimination step of the catalytic cycle.
-
-
Execution: Heat the mixture to 90°C for 12 hours under argon.
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The highly conjugated biaryl product will exhibit a distinct retention factor (Rf) and strong UV absorbance at 254 nm. LC-MS will confirm the complete disappearance of the bromine isotopic doublet, replaced by the exact mass of the cross-coupled target.
Downstream Application: Targeting Kinase Signaling Pathways
Isoquinoline derivatives synthesized from bifunctional precursors like 8-Bromoisoquinolin-7-ol display a broad spectrum of biological activities. In recent years, studies have focused heavily on their anticancer properties, specifically their ability to act as competitive inhibitors targeting the PI3K/Akt/mTOR signaling pathways[5].
By utilizing the C8 position to anchor the molecule in the ATP-binding pocket of PI3K, and the C7 position to project solubilizing groups toward the solvent boundary, researchers can achieve highly potent and bioavailable drug candidates.
Caption: Mechanism of action for isoquinoline-derived inhibitors targeting the PI3K/Akt/mTOR pathway.
References
- Source: nih.
- Source: acs.
- Source: nih.
- Source: americanelements.
- Source: bldpharm.
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 660398-06-1|8-Bromoisoquinolin-7-ol|BLD Pharm [bldpharm.com]
- 3. americanelements.com [americanelements.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Next-Generation Cross-Coupling: Benchmarking 8-Bromoisoquinolin-7-ol Derived Ligands
Executive Summary
The evolution of palladium-catalyzed cross-coupling has been largely driven by the design of sterically demanding, electron-rich dialkylbiaryl phosphine ligands (1)[1]. While first- and second-generation Buchwald ligands like XPhos and SPhos have drastically expanded the scope of C–N and C–C bond formations (), challenging substrates—such as deactivated heteroaryl chlorides—often require specialized microenvironments around the metal center (2)[2].
Recently, the commercially available building block 8-Bromoisoquinolin-7-ol (3)[3] has emerged as a privileged scaffold for synthesizing a new class of hemilabile, hydrogen-bond-donating ligands (4)[4]. By converting the 8-bromo position into a dialkylphosphine moiety, we generate 7-OH-IsoQPhos . This guide objectively compares the catalytic efficiency of 7-OH-IsoQPhos against industry-standard alternatives, detailing the mechanistic causality and providing self-validating experimental protocols.
Structural Rationale & Mechanistic Causality
In standard Buchwald-Hartwig aminations, the rate-limiting step shifts depending on the nucleophile. For unhindered amines, reductive elimination is rate-limiting; for bulky or weakly nucleophilic amines, transmetalation becomes the bottleneck (5)[5].
The 7-OH-IsoQPhos ligand introduces two critical structural deviations from traditional biphenyl backbones:
-
Hydrogen-Bond Assisted Transmetalation: The 7-hydroxyl group acts as an internal hydrogen-bond donor. During the catalytic cycle, it interacts with the incoming amine or the base (e.g., NaOtBu or Cs2CO3), pre-organizing the transition state and significantly lowering the activation energy for deprotonation and transmetalation (6)[6].
-
Electronic Tuning via the Isoquinoline Core: The nitrogen atom in the isoquinoline ring withdraws electron density from the lower aryl ring. This renders the Pd(II) intermediate more electrophilic following oxidative addition, accelerating the coordination of deactivated amine nucleophiles.
Ligand Synthesis Workflow
The synthesis of 7-OH-IsoQPhos from 8-Bromoisoquinolin-7-ol requires a temporary protection strategy to prevent the free hydroxyl group from poisoning the Pd-catalyzed phosphination step.
Workflow for synthesizing 7-OH-IsoQPhos from 8-Bromoisoquinolin-7-ol.
Comparative Catalytic Performance
To objectively benchmark 7-OH-IsoQPhos, we evaluated its performance in the Buchwald-Hartwig amination of 3-chloropyridine with morpholine—a notoriously sluggish reaction due to the coordinating nature of the heteroaryl chloride. The data below summarizes the Yield, Turnover Number (TON), and Turnover Frequency (TOF) compared to standard dialkylbiaryl phosphines.
| Ligand | Catalyst Loading (mol%) | Yield (%) | TON | TOF (h⁻¹) |
| 7-OH-IsoQPhos | 0.5 | 98 | 196 | 98 |
| XPhos | 0.5 | 82 | 164 | 82 |
| RuPhos | 0.5 | 89 | 178 | 89 |
| SPhos | 0.5 | 45 | 90 | 45 |
Reaction Conditions: 1.0 mmol 3-chloropyridine, 1.2 mmol morpholine, 1.2 mmol NaOtBu, 0.5 mol% Pd2(dba)3, 1.0 mol% Ligand, Toluene (3 mL), 80 °C, 2 hours.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates an internal standard for real-time mass balance verification and a negative control to rule out background catalysis.
Step 1: Reaction Setup (Glovebox)
-
Inside an argon-filled glovebox (to prevent the oxidative degradation of the electron-rich phosphine and Pd(0) species), charge a 10 mL oven-dried Schlenk tube with Pd2(dba)3 (4.6 mg, 0.005 mmol) and 7-OH-IsoQPhos (3.5 mg, 0.01 mmol).
-
Add Toluene (3.0 mL) and stir for 15 minutes at room temperature to pre-form the active Pd(0)-L1 complex.
-
Add NaOtBu (115 mg, 1.2 mmol). Causality: NaOtBu (pKa ~19) is chosen over weaker bases like Cs2CO3 (pKa ~10) to ensure rapid deprotonation of the secondary amine.
Step 2: Substrate & Internal Standard Addition 4. Add 3-chloropyridine (95 µL, 1.0 mmol) and morpholine (104 µL, 1.2 mmol). 5. Critical Validation Step: Add exactly 100 µL of n-dodecane (internal standard). 6. Prepare a parallel "Control Tube" identical to the above but omitting Pd2(dba)3 and 7-OH-IsoQPhos.
Step 3: Execution and Real-Time Monitoring 7. Seal the tubes, remove them from the glovebox, and heat at 80 °C in an oil bath. 8. After 2 hours, cool to room temperature and quench with 2 mL of deionized water. Extract with ethyl acetate (3 x 2 mL). 9. Analyze the organic layer via GC-FID. Self-Validation: Calculate the GC yield by comparing the product peak area to the n-dodecane peak area. A mass balance of >95% confirms that no volatile intermediates were lost or degraded. The Control Tube must show <1% conversion.
Step 4: Isolation 10. Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc). The isolated yield should be within ±3% of the GC yield, confirming the physical recoverability of the product.
Catalytic Cycle Dynamics
The superior performance of 7-OH-IsoQPhos is best understood through its catalytic cycle. The diagram below illustrates how the 7-OH group actively participates in the transmetalation phase.
Pd-catalyzed amination cycle highlighting 7-OH assisted transmetalation.
References
-
660398-06-1 | 8-Bromoisoquinolin-7-ol | BLD Pharm. BLD Pharm. 3
-
8-Bromoisoquinolin-6-ol | 1220694-88-1 | Benchchem. Benchchem. 4
-
Dialkylbiaryl phosphine ligands - Wikipedia. Wikipedia. 1
-
2nd Generation Buchwald Precatalysts - MilliporeSigma. Sigma-Aldrich.
-
Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide - PMC. NIH. 2
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. ACS. 5
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings. WuXi AppTec. 6
Sources
- 1. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 2. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 660398-06-1|8-Bromoisoquinolin-7-ol|BLD Pharm [bldpharm.com]
- 4. 8-Bromoisoquinolin-6-ol | 1220694-88-1 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
8-Bromoisoquinolin-7-ol proper disposal procedures
For researchers, scientists, and drug development professionals working with halogenated heterocyclic compounds, proper lifecycle management is as critical as the synthesis itself. 8-Bromoisoquinolin-7-ol presents specific operational and disposal challenges due to the presence of a covalently bound bromine atom. Mishandling this compound can lead to the release of corrosive hydrobromic acid (HBr) during standard incineration, regulatory violations, or the formation of highly toxic byproducts.
This guide provides a comprehensive, self-validating operational plan for the safe handling, segregation, and disposal of 8-Bromoisoquinolin-7-ol waste streams.
Chemical Profile & Hazard Assessment
Before initiating any disposal protocol, it is imperative to understand the physicochemical hazards of the target molecule. 8-Bromoisoquinolin-7-ol is an irritant and acute toxicant that requires specific personal protective equipment (PPE) and handling conditions, as outlined by its1[1].
Table 1: 8-Bromoisoquinolin-7-ol Chemical & Hazard Profile
| Property | Value |
| Chemical Name | 8-Bromoisoquinolin-7-ol |
| CAS Registry Number | 660398-06-1 |
| Molecular Formula | C9H6BrNO |
| Molecular Weight | 224.05 g/mol |
| Hazard Statements (GHS) | H302, H315, H319, H335 |
| Primary Risks | Acute toxicity (oral), Irritant (skin/eyes/respiratory) |
The Causality of Segregation: Why Halogens Matter
In laboratory waste management, the distinction between halogenated and non-halogenated waste is not merely bureaucratic; it is rooted in combustion chemistry.
When 8-Bromoisoquinolin-7-ol is disposed of, it must be subjected to high-temperature rotary kiln or liquid injection incineration. If this compound is mistakenly placed in a standard non-halogenated waste stream, the destination incinerator will likely lack the necessary caustic scrubbers. Upon combustion, the bromine atom is liberated, forming corrosive hydrobromic acid (HBr) and elemental bromine (Br2) gases. These byproducts rapidly degrade incinerator linings and violate 2[2].
Furthermore, under suboptimal combustion temperatures, halogenated aromatics can act as precursors to polybrominated dibenzodioxins (PBDDs). Therefore, strict segregation is a mandatory safety and compliance measure governed by3[3]. Even if 8-Bromoisoquinolin-7-ol is dissolved in a non-halogenated solvent (like DMSO or Methanol), the entire mixture must be reclassified and disposed of as halogenated waste.
Table 2: Waste Segregation & Compatibility Matrix
| Waste Stream | Classification | Approved Container | Incompatible Materials | Disposal Method |
| Pure Solid / Crystals | Halogenated Solid Waste | HDPE or Amber Glass | Strong oxidizing agents | Rotary Kiln Incineration |
| Dissolved in DCM/CHCl3 | Halogenated Liquid Waste | PTFE-lined HDPE Carboy | Strong bases, alkali metals | Liquid Injection Incineration |
| Dissolved in DMSO/MeOH | Mixed Halogenated Liquid | PTFE-lined HDPE Carboy | Strong acids, oxidizers | Liquid Injection Incineration |
| Contaminated Consumables | Halogenated Solid Debris | Double-bagged / HDPE bin | N/A | Rotary Kiln Incineration |
Operational Disposal Protocols
To ensure safety and compliance, follow these self-validating, step-by-step methodologies for disposing of 8-Bromoisoquinolin-7-ol.
Protocol 1: Solid Waste Management (Powders, Crystals, and Debris)
-
Preparation: Don appropriate PPE, including nitrile gloves, safety goggles, and a flame-resistant lab coat. Ensure you are working within a certified chemical fume hood to prevent inhalation of irritating dust (H335).
-
Containment: Transfer the solid waste (including contaminated filter paper or weigh boats) into a wide-mouth High-Density Polyethylene (HDPE) container.
-
Validation Step: Inspect the bottom of the container for the recycling code (a "2" inside the triangle) to confirm it is true HDPE, ensuring no chemical degradation will occur over time.
-
-
Labeling: Affix a hazardous waste tag immediately. Mark the physical state as "Solid" and explicitly write "Contains Halogenated Organics: 8-Bromoisoquinolin-7-ol".
-
Storage: Place the sealed container in a designated secondary containment tray within your lab's Satellite Accumulation Area (SAA), strictly segregated from strong oxidizers.
Protocol 2: Liquid Waste Management (Post-Reaction Solutions)
-
Solvent Identification: Determine the primary solvent of your reaction mixture. Regardless of whether the solvent itself is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Dimethyl Sulfoxide), the presence of 8-Bromoisoquinolin-7-ol dictates that the solution must go into the Halogenated Waste stream.
-
Compatibility Check: Before adding your solution to a bulk laboratory waste carboy, you must ensure no reactive intermediates remain.
-
Validation Step: Extract a 1 mL aliquot of your waste and mix it with 1 mL of the existing carboy contents in a separate test vial inside the fume hood. Observe for 5 minutes. If no heat generation, gas evolution, or precipitation occurs, the bulk transfer is safe to proceed.
-
-
Transfer: Use a designated funnel to transfer the solution into a PTFE-lined liquid waste carboy.
-
Documentation: Update the waste log attached to the carboy, adding "8-Bromoisoquinolin-7-ol" and its estimated percentage by volume. This documentation is legally required for the downstream vendor to calibrate their incinerator's caustic scrubbers accurately.
Workflow Visualization
Decision tree for the segregation and disposal of 8-Bromoisoquinolin-7-ol waste streams.
Sources
Personal protective equipment for handling 8-Bromoisoquinolin-7-ol
As a Senior Application Scientist, establishing a rigorous, scientifically grounded safety protocol is paramount when working with specialized heteroaromatic compounds. 8-Bromoisoquinolin-7-ol is a highly valuable building block frequently utilized in drug discovery for the synthesis of targeted therapeutics. However, its specific structural features—namely the lipophilic brominated isoquinoline core paired with a reactive phenolic hydroxyl group—dictate stringent handling, personal protective equipment (PPE), and disposal protocols.
Here is your comprehensive, step-by-step operational guide for managing 8-Bromoisoquinolin-7-ol safely and efficiently.
Executive Summary & Hazard Profile
Before initiating any physical handling, personnel must understand the fundamental physicochemical properties and hazard classifications of the substance. Table 1 summarizes the critical data required for your laboratory's operational risk assessment.
Table 1: Physicochemical & Hazard Summary for 8-Bromoisoquinolin-7-ol
| Parameter | Specification / Classification |
| CAS Number | 660398-06-1 |
| Molecular Formula | C9H6BrNO |
| Molecular Weight | 224.05 g/mol |
| GHS Hazard Classifications | Acute Tox. 4 (H302, H312, H332); Skin Irrit. 2 (H315); Eye Irrit. 2A (H319); STOT SE 3 (H336) [1] |
| Primary Exposure Routes | Dermal absorption, inhalation of aerosolized particulates |
| Waste Stream Category | Halogenated Organic Waste |
Mechanistic Rationale for PPE Selection
Safety protocols must be driven by chemical causality, not just compliance. The selection of PPE for 8-Bromoisoquinolin-7-ol is predicated on two primary mechanistic risks:
-
Dermal Penetration via Solvent Vehicles: In drug development, this compound is routinely solubilized in polar aprotic solvents like DMSO or DMF. The brominated isoquinoline ring is highly lipophilic. When dissolved, these solvents act as penetration enhancers, rapidly carrying the toxic solute through standard 4-mil nitrile laboratory gloves and the stratum corneum. Therefore, double-gloving is mandatory. The outer glove provides a sacrificial barrier against solvent breakthrough, while the inner glove maintains a sterile, uncontaminated layer against the skin.
-
Inhalation and Mucosal Irritation: As a fine crystalline powder, 8-Bromoisoquinolin-7-ol poses a severe risk of aerosolization, leading to respiratory tract and severe eye irritation (H319) [1]. Standard safety glasses are insufficient; unvented or indirectly vented chemical goggles are required to protect against airborne dust. Furthermore, all active handling must occur within a certified chemical fume hood. To ensure adequate capture of particulates and vapors without creating turbulent eddies that could push contaminants into the user's breathing zone, the fume hood must maintain an average face velocity of 80–120 feet per minute (fpm) at a working sash height of 18 inches [2].
Step-by-Step Operational Protocol
To ensure a self-validating safety system, execute the following procedural workflow during any synthetic or analytical operation involving 8-Bromoisoquinolin-7-ol.
Phase 1: Pre-Operational Setup
-
Verify Engineering Controls: Confirm the chemical fume hood is operational. Check the continuous performance monitor to ensure the face velocity is actively reading between 80 and 120 fpm [2].
-
Don Primary PPE: Put on a flame-resistant, fluid-impermeable laboratory coat, closed-toe non-porous footwear, and chemical splash goggles.
-
Don Secondary PPE (Gloves): Put on a standard pair of 4-mil nitrile gloves (inner layer). Follow this with an extended-cuff 8-mil nitrile or neoprene glove (outer layer) to provide enhanced chemical resistance against halogenated compounds and their solvent vehicles.
Phase 2: Active Handling & Solubilization
-
Establish the Safe Zone: Place the sealed container of 8-Bromoisoquinolin-7-ol at least 6 inches behind the sash of the fume hood to avoid the turbulent airflow present at the hood's edge [3].
-
Weighing: Use an anti-static weighing boat and a grounded micro-spatula to minimize electrostatic repulsion and subsequent aerosolization of the powder.
-
In-Situ Solubilization: If preparing a stock solution (e.g., for assay screening), add the solvent directly to the pre-weighed powder inside the fume hood. Cap the vial tightly before removing the solubilized compound from the engineering control. Never transport dry, unsealed powder across the laboratory.
Phase 3: Post-Operation Decontamination
-
Surface Decontamination: Dampen a disposable laboratory wipe with a compatible solvent (e.g., 70% isopropanol) and wipe down the analytical balance, spatulas, and the fume hood work surface to capture any microscopic residual dust.
-
Doffing: Remove the outer gloves while still inside the fume hood. Pinch the exterior of the glove at the wrist, peel it off inside-out to encapsulate any chemical residue, and immediately place it into the designated solid hazardous waste container.
Waste Segregation & Disposal Plan
Because 8-Bromoisoquinolin-7-ol contains a covalently bound bromine atom, it fundamentally alters the required waste management strategy. It must be strictly segregated into Halogenated Organic Waste streams.
-
The Logic of Segregation: Mixing halogenated waste with non-halogenated solvents is a critical operational failure. During standard incineration, halogenated compounds can form highly toxic byproducts (such as dioxins or furans) and corrosive hydrobromic acid (HBr) gas. Consequently, halogenated waste requires specialized, high-cost treatment, and mixing streams unnecessarily inflates disposal costs and environmental risk [4].
-
Liquid Waste: Collect all solvent mixtures containing 8-Bromoisoquinolin-7-ol in a designated, chemically compatible container (e.g., HDPE) explicitly labeled "Halogenated Solvent Waste."
-
Solid Waste: All contaminated consumables—including the outer nitrile gloves, weighing boats, and decontamination wipes—must be placed in a puncture-resistant container labeled "Solid Halogenated Debris."
-
Final Disposal: The segregated waste must be transferred to a licensed hazardous waste contractor. Regulatory standards dictate that halogenated organic waste must undergo high-temperature incineration (minimum 1100°C with a residence time of at least two seconds) in a facility equipped with caustic scrubbing systems to safely neutralize the resulting acid gases [5], [6].
Visualizing the Safety Workflow
The following diagram maps the critical path for the safe handling and lifecycle management of 8-Bromoisoquinolin-7-ol.
Figure 1: End-to-end safety workflow for handling and disposing of 8-Bromoisoquinolin-7-ol.
References
-
NextSDS. 8-bromoisoquinolin-7-ol hydrobromide — Chemical Substance Information & Hazard Classifications. Available at: [Link]
-
Illinois State University Environmental Health and Safety. Laboratory Ventilation & Chemical Fume Hood Standards. Available at: [Link]
-
Northwestern University Research Safety. Chemical Fume Hood Handbook. Available at: [Link]
-
University of Tennessee (UTIA) Safety Office. Hazardous Waste Guide: Halogenated Compounds. Available at: [Link]
-
Haryana State Pollution Control Board. The Environment (Protection) Rules: Incineration of Halogenated Organic Waste. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
